Technical Documentation Center

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
  • CAS: 51747-03-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride (CAS Number: 51747-03-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a heterocyclic compound featuring both a pyrazole and a piperidine ring system. These two scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a heterocyclic compound featuring both a pyrazole and a piperidine ring system. These two scaffolds are highly prevalent in medicinal chemistry, appearing in a wide array of clinically approved drugs and bioactive molecules.[1] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common structural motif that can influence a molecule's physicochemical properties, such as lipophilicity and basicity, thereby affecting its pharmacokinetic profile.[2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known to participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the pharmacological activity of many drugs.[3]

This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, including its chemical and physical properties, a detailed plausible synthetic route, methods for its analytical characterization, and a discussion of its potential pharmacological relevance based on the activities of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is presented in the table below. This information is crucial for its handling, formulation, and for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 51747-03-6-
Molecular Formula C₈H₁₅Cl₂N₃-
Molecular Weight 224.13 g/mol -
Appearance Solid (predicted)-
Storage Inert atmosphere, room temperature-

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-(1H-Pyrazol-3-yl)piperidine would be the construction of the pyrazole ring onto a pre-existing piperidine scaffold. A common and effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4]

Synthetic Pathway A Piperidin-3-one B N-Boc-piperidin-3-one A->B Boc protection C Enaminone intermediate B->C Reaction with N,N-dimethylformamide dimethyl acetal D N-Boc-3-(1H-pyrazol-3-yl)piperidine C->D Cyclization with hydrazine E 3-(1H-Pyrazol-3-yl)piperidine D->E Boc deprotection (e.g., TFA) F 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride E->F Salt formation (HCl in ether) Biological Relevance cluster_compound 3-(1H-Pyrazol-3-yl)piperidine cluster_scaffolds Core Scaffolds cluster_targets Potential Biological Targets cluster_applications Potential Therapeutic Applications Compound 3-(1H-Pyrazol-3-yl)piperidine Pyrazole Pyrazole Scaffold Compound->Pyrazole Piperidine Piperidine Scaffold Compound->Piperidine Kinases Kinases Pyrazole->Kinases Infectious_Diseases Infectious Diseases Pyrazole->Infectious_Diseases GPCRs GPCRs Piperidine->GPCRs IonChannels Ion Channels Piperidine->IonChannels Piperidine->Infectious_Diseases Oncology Oncology Kinases->Oncology Inflammation Inflammation Kinases->Inflammation CNS_Disorders CNS Disorders GPCRs->CNS_Disorders

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

Foreword: Unveiling the Therapeutic Promise of a Hybrid Scaffold In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Hybrid Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride represents a compelling fusion of two such pharmacophores: the versatile pyrazole ring and the ubiquitous piperidine moiety. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest a rich potential for biological activity.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the potential therapeutic applications of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. As a Senior Application Scientist, my objective is not merely to list possibilities but to provide a scientifically grounded rationale for why this molecule is a promising candidate for screening in several key therapeutic areas. We will delve into the underlying principles of its design, propose plausible mechanisms of action, and provide detailed, field-proven experimental protocols to rigorously evaluate its potential.

The structure of this guide is designed to be a practical roadmap for the initial stages of a drug discovery campaign centered on this molecule. We will begin by dissecting the individual contributions of the pyrazole and piperidine components, then synthesize this understanding to hypothesize potential therapeutic targets. The core of this document is a series of detailed, self-validating experimental workflows, complete with data interpretation guidelines, to enable a thorough in vitro evaluation.

Deconstructing the Scaffold: A Rationale for Therapeutic Potential

The therapeutic potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be inferred from the well-established pharmacological profiles of its constituent heterocycles.

The Pyrazole Moiety: A Versatile Bioisostere and Pharmacophore

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has emerged as a privileged scaffold in drug discovery.[1] Its utility stems from several key properties:

  • Bioisosteric Replacement: Pyrazoles can act as bioisosteres for other functional groups, notably amides and phenols.[2][3] This allows for the modification of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while retaining or enhancing its biological activity.[2][3][4] The pyrazole in our target molecule can be envisioned as a replacement for a more labile or less desirable functional group in an existing pharmacophore.

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both hydrogen bond donor (N-H) and acceptor (N) functionalities, enabling it to form crucial interactions with biological targets.[5]

  • Diverse Biological Activities: Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and analgesic effects.[6][7][8]

The Piperidine Moiety: A Gateway to the Central Nervous System and Beyond

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs, particularly those targeting the central nervous system (CNS).[9] Its significance in medicinal chemistry is due to:

  • Improved Pharmacokinetics: The piperidine motif often enhances the druggability of a compound by improving its metabolic stability and facilitating transport across biological membranes.[9]

  • CNS Penetration: The ability of many piperidine-containing drugs to cross the blood-brain barrier makes them ideal candidates for treating neurological and psychiatric disorders.[9]

  • Broad Therapeutic Scope: Piperidine derivatives are found in a vast array of drug classes, including analgesics, antipsychotics, anticancer agents, and antidiabetic agents.[10][11]

The Hybrid Molecule: Synergistic Potential

The combination of the pyrazole and piperidine rings in 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride creates a novel chemical entity with the potential for synergistic or unique pharmacological properties. The piperidine ring provides a three-dimensional structure that can orient the pyrazole moiety for optimal interaction with a target's binding pocket. This combination has been explored in the context of Factor Xa inhibitors, demonstrating the viability of this hybrid scaffold.

Hypothesized Therapeutic Targets and Screening Strategy

Based on the analysis of its structural components, we can hypothesize several promising therapeutic areas for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. A logical and efficient screening cascade is essential to systematically evaluate these possibilities.

G cluster_0 Hypothesized Therapeutic Areas cluster_1 Primary In Vitro Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Tertiary / Disease-Relevant Assays Kinase Inhibition (Oncology, Inflammation) Kinase Inhibition (Oncology, Inflammation) Broad Kinase Panel Broad Kinase Panel Kinase Inhibition (Oncology, Inflammation)->Broad Kinase Panel Rationale: Pyrazole is a common scaffold in kinase inhibitors GPCR Modulation (Neurology, Metabolic Disorders) GPCR Modulation (Neurology, Metabolic Disorders) GPCR Binding Assays (e.g., Radioligand, SPR) GPCR Binding Assays (e.g., Radioligand, SPR) GPCR Modulation (Neurology, Metabolic Disorders)->GPCR Binding Assays (e.g., Radioligand, SPR) Rationale: Piperidine is prevalent in CNS-acting GPCR ligands Ion Channel Modulation (Neurology, Pain) Ion Channel Modulation (Neurology, Pain) Ion Channel Functional Assays (e.g., Fluorescence, Patch Clamp) Ion Channel Functional Assays (e.g., Fluorescence, Patch Clamp) Ion Channel Modulation (Neurology, Pain)->Ion Channel Functional Assays (e.g., Fluorescence, Patch Clamp) Rationale: Piperidine derivatives often modulate ion channels IC50 Determination for Hits IC50 Determination for Hits Broad Kinase Panel->IC50 Determination for Hits Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) GPCR Binding Assays (e.g., Radioligand, SPR)->Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Electrophysiology for Hit Confirmation Electrophysiology for Hit Confirmation Ion Channel Functional Assays (e.g., Fluorescence, Patch Clamp)->Electrophysiology for Hit Confirmation Cancer Cell Line Proliferation Assays Cancer Cell Line Proliferation Assays IC50 Determination for Hits->Cancer Cell Line Proliferation Assays Anti-Inflammatory Cytokine Release Assays Anti-Inflammatory Cytokine Release Assays IC50 Determination for Hits->Anti-Inflammatory Cytokine Release Assays Neuroprotection Assays Neuroprotection Assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux)->Neuroprotection Assays

Caption: High-level screening cascade for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

Synthesis of 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

A plausible synthetic route can be adapted from established methods for creating substituted pyrazoles and piperidines.[5][7][12] A key strategy involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.

G A N-Boc-3-acetylpiperidine C Enaminone intermediate A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E N-Boc-3-(1H-pyrazol-3-yl)piperidine C->E Cyclization D Hydrazine hydrate D->E G 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride E->G Deprotection & Salt Formation F HCl in Dioxane F->G

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Enaminone Formation:

    • To a solution of N-Boc-3-acetylpiperidine in toluene, add dimethylformamide dimethyl acetal (DMF-DMA).

    • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Remove the solvent under reduced pressure to yield the crude enaminone intermediate.

  • Pyrazole Ring Formation:

    • Dissolve the crude enaminone in ethanol.

    • Add hydrazine hydrate and reflux for 4-6 hours.

    • Cool the reaction mixture and concentrate under vacuum.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-3-(1H-pyrazol-3-yl)piperidine.

  • Deprotection and Salt Formation:

    • Dissolve the purified Boc-protected intermediate in a minimal amount of methanol.

    • Add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 2-4 hours.

    • The dihydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Screening

Rationale: The pyrazole scaffold is a well-known "hinge-binder" in many kinase inhibitors. This assay will determine if the compound has broad or selective kinase inhibitory activity.

Protocol 2: Radiometric Kinase Assay

This is a robust and sensitive method for determining kinase activity.[13]

  • Assay Components:

    • Recombinant kinase of interest (e.g., from a commercial panel).

    • Specific peptide or protein substrate for the kinase.

    • [γ-³³P]ATP.

    • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

    • 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride stock solution in DMSO.

    • Positive control inhibitor (e.g., Staurosporine for broad-spectrum inhibition).

  • Procedure:

    • In a 96-well plate, add assay buffer, substrate, and the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Initiate the reaction by adding the kinase.

    • Start the phosphorylation reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExample Value
Kinase Panel A selection of kinases representing different families.Eurofins KinaseProfiler™, Reaction Biology Kinase Assay Services
Substrate Specific peptide or protein for each kinase.e.g., α-casein for CK1δ[13]
ATP Concentration Typically at or near the Kₘ for each kinase.10 µM
Compound Conc. Range to determine IC₅₀.0.01 - 100 µM
Positive Control Known inhibitor for assay validation.Staurosporine
In Vitro GPCR Ligand Binding Assay

Rationale: The piperidine moiety is prevalent in CNS-active drugs that target GPCRs. This assay will determine if the compound binds to a panel of common GPCR targets.

Protocol 3: Radioligand Binding Assay

This is a classic and reliable method to assess competitive binding to a receptor.[1]

  • Assay Components:

    • Cell membranes expressing the GPCR of interest (e.g., from a commercially available panel).

    • A specific radioligand for the target GPCR (e.g., [³H]-spiperone for D₂ receptors).

    • Assay buffer (specific to the receptor, often contains Tris-HCl).

    • 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride stock solution in DMSO.

    • Known unlabeled ligand for non-specific binding determination.

  • Procedure:

    • In a 96-well filter plate, add assay buffer, cell membranes, and the test compound at various concentrations.

    • Add the radioligand to all wells.

    • For non-specific binding control wells, add a high concentration of the known unlabeled ligand.

    • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Harvest the membranes onto the filter plate using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value. From this, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Screening

Rationale: Pyrazole derivatives, such as celecoxib, are well-known anti-inflammatory agents. This cell-based assay measures the inhibition of pro-inflammatory cytokine production.

Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

  • Assay Components:

    • Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

    • Lipopolysaccharide (LPS) from E. coli.

    • RPMI-1640 culture medium with 10% FBS.

    • 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride stock solution.

    • Positive control inhibitor (e.g., Dexamethasone).

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Seed cells (e.g., THP-1 cells differentiated with PMA) into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.[14]

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[14] Include unstimulated controls.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells to rule out cytotoxicity as the cause of reduced cytokine levels.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value for the inhibition of each cytokine.

Conclusion and Future Directions

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a molecule of significant therapeutic potential, born from the intelligent combination of two pharmacologically privileged scaffolds. Its structure suggests a high probability of interaction with key drug targets, particularly protein kinases and G-protein coupled receptors. The experimental workflows detailed in this guide provide a clear and robust pathway for the initial in vitro evaluation of this compound.

Positive results, or "hits," from this primary screening cascade would warrant further investigation. This would include secondary assays to confirm the mechanism of action (e.g., cell-based functional assays for GPCRs, selectivity profiling for kinases), followed by lead optimization to improve potency and drug-like properties. The journey from a promising scaffold to a clinical candidate is long, but the foundational screening outlined here is the critical first step in unlocking the potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2105-2109. [Link]

  • Gulevich, A. V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116335. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(23), 2011-2014. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Retrieved January 24, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Molecules, 26(16), 4888. [Link]

  • High throughput screening technologies for ion channels. (2015). Frontiers in Pharmacology, 6, 304. [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Retrieved January 24, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

  • While biochemical assays will likely remain a critical entry point for novel molecules into the kinase inhibitor drug discovery pipeline.... (2024). Reaction Biology. Retrieved January 24, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). Molecules, 27(1), 295. [Link]

  • Ion Channel Assays. (n.d.). Reaction Biology. Retrieved January 24, 2026, from [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Retrieved January 24, 2026, from [Link]

  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In. (2023). Juniper Publishers. Retrieved January 24, 2026, from [Link]

  • Ion Channel Screening Assays. (n.d.). Creative BioMart. Retrieved January 24, 2026, from [Link]

  • In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023). International Journal of Molecular Sciences, 24(23), 17019. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3020. [Link]

  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). Molecules, 23(11), 2824. [Link]

  • In-vitro Models in Anticancer Screening. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ion Channel Screening Service. (n.d.). Profacgen. Retrieved January 24, 2026, from [Link]

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. (2011). International Journal of Molecular Sciences, 13(12), 1247-1271. [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved January 24, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 313. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine, 22(4), 1163. [Link]

  • Ion Channel Screening - Assay Guidance Manual. (2012). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters, 2(6), 447-452. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry, 8, 126. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved January 24, 2026, from [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17731-17741. [Link]

  • Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Foundational

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride role in neuroscience research

An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride in Neuroscience Research Executive Summary This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-3-yl)piperidine dihydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride in Neuroscience Research

Executive Summary

This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic small molecule of significant interest in neuroscience research. By dissecting its core structural components—the pyrazole and piperidine moieties—we illuminate its probable mechanisms of action and its utility as a research tool. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for conferring favorable pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.[1] The pyrazole ring is a versatile pharmacophore that can act as a bioisostere for other aromatic rings, enhancing solubility and receptor binding affinity.[2] This guide synthesizes current understanding, focusing on the compound's primary role as a putative histamine H3 (H₃) receptor antagonist. This mechanism allows it to modulate the release of key neurotransmitters involved in cognition and arousal, including histamine, acetylcholine, and dopamine.[3] Furthermore, we explore potential secondary mechanisms, such as neuroprotection via the modulation of apoptotic pathways, as suggested by studies on related pyrazole derivatives.[4][5] This document provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind methodological choices, serving as a vital resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive and neurodegenerative disorders.

The Pyrazole-Piperidine Scaffold: A Cornerstone of Neuropharmacology

The therapeutic potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is rooted in the synergistic combination of its two core heterocyclic structures: piperidine and pyrazole.

  • The Piperidine Moiety: A Vehicle for CNS Activity: The piperidine ring is one of the most prevalent N-heterocycles in clinically approved pharmaceuticals, particularly those targeting the CNS.[1] Its prevalence is due to a unique combination of physicochemical properties. The saturated, flexible ring system can adopt various conformations to fit into specific binding pockets, while the basic nitrogen atom can be protonated at physiological pH, influencing solubility and interaction with biological targets.[1] From a pharmacological standpoint, the piperidine scaffold often enhances a molecule's "druggability" by improving its metabolic stability and facilitating transport across cellular membranes, including the critical blood-brain barrier.[1]

  • The Pyrazole Moiety: A Versatile Pharmacophore: Pyrazole and its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant effects.[6] In medicinal chemistry, the pyrazole ring is often employed as an aryl bioisostere, improving properties like lipophilicity and solubility.[2] Its two adjacent nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling diverse and specific interactions with protein targets.[7] This versatility makes the pyrazole moiety a powerful building block for designing ligands that can modulate enzymes, receptors, and signaling pathways integral to neuronal function.

Primary Mechanism of Action: Histamine H₃ Receptor Antagonism

The most compelling hypothesis for the neuropharmacological role of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is its action as an antagonist or inverse agonist at the histamine H₃ receptor.

2.1. The Role of the H₃ Receptor in the CNS

The H₃ receptor is a G-protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor on histaminergic neurons.[8] When activated by histamine, it inhibits the synthesis and further release of histamine. Additionally, H₃ receptors are expressed as heteroreceptors on non-histaminergic neurons, where they negatively regulate the release of other crucial neurotransmitters, including:

  • Acetylcholine (ACh)

  • Norepinephrine (NE)

  • Dopamine (DA)

  • Glutamate

2.2. The Pro-Cognitive Effects of H₃ Antagonism

By blocking the inhibitory action of the H₃ autoreceptor, an antagonist prevents this negative feedback. The result is a disinhibition of the histaminergic neuron, leading to an increased release of histamine in the brain. This, in turn, activates postsynaptic H₁ and H₂ receptors, which are associated with wakefulness, attention, and cognitive enhancement.[3]

Simultaneously, blocking H₃ heteroreceptors on cholinergic, noradrenergic, and dopaminergic neurons increases the release of ACh, NE, and DA.[3] This multi-neurotransmitter elevation is a powerful mechanism for modulating a wide range of cognitive processes, from memory and learning (ACh) to executive function and motivation (DA, NE). This makes H₃ antagonists a promising therapeutic class for treating cognitive deficits in disorders like Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[3][8]

H3_Antagonism_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_other_presynaptic Other Presynaptic Neuron (e.g., Cholinergic, Dopaminergic) cluster_postsynaptic Postsynaptic Neuron H3_Auto H3 Autoreceptor Histamine_Vesicle Histamine Release H3_Auto->Histamine_Vesicle Inhibits (-) Histamine_Synapse Histamine Histamine_Vesicle->Histamine_Synapse Release Compound 3-(1H-Pyrazol-3-yl)piperidine (H3 Antagonist) Compound->H3_Auto BLOCKS H3_Hetero H3 Heteroreceptor Compound->H3_Hetero BLOCKS Histamine_Synapse->H3_Auto Inhibitory Feedback (Normally Active) H1_Receptor H1 Receptor Histamine_Synapse->H1_Receptor Activates (+) NT_Vesicle Neurotransmitter Release (ACh, DA, NE) H3_Hetero->NT_Vesicle Inhibits (-) Cognition Increased Wakefulness & Cognitive Function H1_Receptor->Cognition

Caption: H₃ Receptor Antagonism Pathway.

Investigational Mechanisms: Neuroprotection

Beyond receptor modulation, pyrazole-containing compounds have demonstrated potential in providing neuroprotection, a highly sought-after attribute for treating neurodegenerative diseases.

3.1. Modulation of Apoptotic Pathways

Studies on 3-(1H-pyrazole-1-yl)-N-propananilide derivatives, which share the core pyrazole structure, have shown neuroprotective activity in a 6-hydroxydopamine (6-OHDA) induced neurotoxicity model.[4][5] This model mimics some aspects of Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons. The protective mechanism of these pyrazole derivatives was linked to a decrease in the expression levels of key pro-apoptotic proteins:

  • Bax: A member of the Bcl-2 family that, upon activation, translocates to the mitochondria and facilitates the release of cytochrome c.

  • Caspase-3: A primary executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]

By inhibiting the Bax/caspase-3 pathway, these compounds can mitigate neuronal cell death.[4][5] This suggests that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride may warrant investigation for similar anti-apoptotic and disease-modifying effects.

Apoptotic_Pathway Stressor Neurotoxic Stressor (e.g., 6-OHDA) Bax Bax Activation Stressor->Bax Mito Mitochondria CytC Cytochrome C Release Mito->CytC Bax->Mito Permeabilizes Compound 3-(1H-Pyrazol-3-yl)piperidine (Hypothesized) Compound->Bax INHIBITS Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothesized Neuroprotective Apoptotic Pathway Modulation.

Pharmacological and Physicochemical Profile

While specific pharmacokinetic data for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is not extensively published, a profile can be extrapolated based on its chemical properties and data from structurally related compounds.

PropertyValue / Expected CharacteristicSource / Rationale
Chemical Formula C₈H₁₄N₃Cl
Form Solid
Oral Bioavailability Expected to be moderate to highThe piperidine scaffold generally improves ADME properties. Oral bioavailability for piperidine-containing MET kinase inhibitors in mice and monkeys was 88.0% and 72.4%, respectively.[1][9]
Blood-Brain Barrier Likely to be CNS penetrantPiperidine is a privileged scaffold for CNS drugs, known to facilitate transport across the blood-brain barrier.[1]
Volume of Distribution (Vd) Expected to be high (>1 L/kg)Similar piperidine-containing compounds show high Vd values (e.g., 2.1 to 9.0 L/kg), indicating extensive distribution into tissues.[9]
Metabolism Expected to undergo hepatic metabolismThe piperidine ring is relatively metabolically stable, but functionalization can influence pathways.[1]
Elimination Half-life (t½) Variable, likely in the range of 2-16 hoursThe half-life of piperidine-containing compounds varies significantly based on the species and the rest of the molecular structure. A similar compound, TCP, had a half-life of 2.1 hours in rats.[10]

Key Experimental Protocols for Neuroscience Research

To validate the hypothesized mechanisms and characterize the neuropharmacological profile of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a series of well-defined experiments are required.

Protocol 5.1: In Vitro Histamine H₃ Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) and selectivity of the compound for the human histamine H₃ receptor.

  • Causality: This is the foundational experiment to confirm the primary molecular target. A competitive binding assay quantifies how effectively the test compound displaces a known high-affinity radioligand from the receptor. A low Kᵢ value indicates high binding affinity.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the human H₃ receptor (e.g., HEK293-H₃R).

    • Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors via centrifugation.

    • Assay Setup: In a 96-well plate, combine cell membranes, a known concentration of a specific H₃ radioligand (e.g., [³H]-Nα-methylhistamine), and serial dilutions of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 5.2: In Vitro Neuroprotection Assay (6-OHDA Model)
  • Objective: To assess the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis.

  • Causality: This protocol directly tests the neuroprotective hypothesis. By inducing a specific form of cellular stress with 6-OHDA and measuring cell viability and apoptotic markers, we can quantify the protective effect of the compound.

  • Methodology:

    • Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) and differentiate them into a mature neuronal phenotype.

    • Treatment Groups:

      • Control (vehicle only)

      • 6-OHDA only (to induce toxicity)

      • Compound only (to test for inherent toxicity)

      • Compound (various concentrations) + 6-OHDA (pre-treatment or co-treatment)

    • Incubation: Treat cells for a defined period (e.g., 24 hours).

    • Cell Viability Assay: Assess cell viability using an MTT or similar metabolic assay. An increase in viability in the compound + 6-OHDA group compared to the 6-OHDA only group indicates protection.

    • Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to quantify the expression levels of key apoptotic proteins (e.g., cleaved Caspase-3, Bax, and anti-apoptotic Bcl-2). A decrease in pro-apoptotic markers in the presence of the compound validates the mechanism.

Experimental_Workflow cluster_analysis Data Acquisition start Start: SH-SY5Y Cell Culture plate Plate and Differentiate Cells start->plate treat Apply Treatment Groups (Control, 6-OHDA, Compound, Combo) plate->treat incubate Incubate for 24h treat->incubate split incubate->split viability MTT Assay (Measure Cell Viability) split->viability western Western Blot (Measure Bax, Caspase-3) split->western analyze Data Analysis (Compare treatment groups) viability->analyze western->analyze end Conclusion: Assess Neuroprotective Efficacy analyze->end

Caption: Workflow for the In Vitro Neuroprotection Assay.

Synthesis and Characterization

The synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be achieved through established heterocyclic chemistry principles. A plausible synthetic route involves the cyclocondensation of a β-keto ester derivative of piperidine with a hydrazine source to form the pyrazole ring.

A representative synthesis could involve:

  • Preparation of the β-Keto Ester: Starting with a commercially available N-protected piperidine-3-carboxylic acid, esterification followed by a Claisen condensation would yield the corresponding N-protected 3-(oxomethyl)piperidine-3-carboxylate.

  • Formation of Enaminone: The resulting β-keto ester is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.[11]

  • Pyrazole Ring Formation: Cyclization of the enaminone with hydrazine hydrate in a suitable solvent (e.g., ethanol) would form the N-protected 3-(1H-Pyrazol-3-yl)piperidine.[12]

  • Deprotection and Salt Formation: Removal of the N-protecting group (e.g., Boc group with acid) followed by treatment with hydrochloric acid would yield the final product, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

Characterization of the final compound and intermediates would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the structure and purity.

Conclusion and Future Directions

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride emerges as a valuable chemical tool for neuroscience research. Its structural design strongly suggests a primary role as a histamine H₃ receptor antagonist, offering a robust mechanism to enhance the release of multiple pro-cognitive neurotransmitters. This positions it as an ideal probe for studying the intricate circuitry underlying learning, memory, and wakefulness. Furthermore, the potential for neuroprotective activity via anti-apoptotic pathways, as indicated by related pyrazole structures, opens a second, equally important avenue of investigation for its utility in models of neurodegeneration.

Future research should focus on a rigorous validation of its binding profile across a panel of CNS receptors to confirm its selectivity. In vivo studies employing microdialysis and behavioral paradigms (e.g., Morris water maze, novel object recognition) in animal models of cognitive impairment are essential next steps. Elucidating the full pharmacological profile of this compound will not only advance our understanding of the histaminergic system's role in brain health and disease but may also provide a scaffold for the development of novel therapeutics.

References

  • Acar, Ç., Kaynak, F. B., & Yarım, M. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central.
  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Chimenti, F., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties.
  • Sigma-Aldrich. 3-(1H-Pyrazol-3-yl)piperidine hydrochloride AldrichCPR. Sigma-Aldrich.
  • Chimenti, F., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Varvounis, G., et al. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Acar, Ç., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
  • Gentry, W. B., et al. (1990). The pharmacokinetics of [3H]1-[1-(2-thienyl)cyclohexyl]piperidine (TCP)
  • Pápai, B., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
  • Reddy, S. R., et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Journal of Chemical and Pharmaceutical Sciences.
  • Lv, K., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Wikipedia. (2023). H3 receptor antagonist. Wikipedia.
  • Brioni, J. D., et al. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. PubMed.
  • Al-wsabie, A., et al. (2023).

Sources

Exploratory

The Multifaceted Biological Activities of Piperidine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

The piperidine scaffold, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the realm of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the realm of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the well-deserved status of a "privileged scaffold." The conformational flexibility of the piperidine ring, coupled with its ability to engage in a multitude of molecular interactions, renders it an exceptionally versatile building block in the design and development of novel therapeutics. This guide provides a comprehensive technical overview of the diverse biological activities of piperidine derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, detailed experimental protocols, and mechanistic insights to serve as a practical resource for advancing the discovery of next-generation piperidine-based therapeutics.

Section 1: Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer agents, exerting their effects through a variety of mechanisms, including the modulation of critical signaling pathways, induction of apoptosis, and direct interactions with cellular machinery.[1] The strategic incorporation of the piperidine ring can enhance a molecule's pharmacological properties, such as bioavailability and metabolic stability.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of many piperidine derivatives stems from their ability to interfere with signaling cascades that are frequently dysregulated in cancer. Two of the most notable pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway: The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[2] Certain piperidine derivatives have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB, thereby blocking the translocation of the p65 subunit to the nucleus.[1][3]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces piperidine Piperidine Derivatives piperidine->IKK Inhibit

Figure 1: Inhibition of the NF-κB signaling pathway by piperidine derivatives.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Several piperidine-containing compounds have been developed as potent inhibitors of Akt, demonstrating significant antitumor efficacy in preclinical models.[4][5] These inhibitors often work by competing with ATP at the kinase domain of Akt, thereby preventing its downstream signaling.

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates downstream Downstream Effectors (e.g., mTOR) Akt->downstream Activates cell_survival Cell Survival & Proliferation downstream->cell_survival Promotes piperidine Piperidine Derivatives piperidine->Akt Inhibit MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Piperidine Derivatives add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Profiling of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Introduction: A Structural Rationale for Kinase Inhibition 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a novel small molecule integrating two pharmacologically significant heterocyclic scaffolds: pyrazole and piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Rationale for Kinase Inhibition

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a novel small molecule integrating two pharmacologically significant heterocyclic scaffolds: pyrazole and piperidine. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. It is found in numerous FDA-approved drugs targeting a wide array of clinical disorders.[1] The pyrazole moiety can act as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility while providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[1] Its presence is critical in the mechanism of action of various enzyme inhibitors, including kinase inhibitors where it can form key interactions within the ATP-binding pocket.[1]

The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[2][3] Its conformational flexibility allows it to serve as a versatile scaffold, optimizing the spatial arrangement of pharmacophoric groups to fit into target binding sites.[3][4] The presence of the piperidine moiety often improves pharmacokinetic properties, such as membrane permeability and metabolic stability, enhancing the overall druggability of a compound.[3]

Given the established roles of pyrazole and piperidine scaffolds in a multitude of approved drugs, particularly in oncology and inflammation, it is hypothesized that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride functions as a protein kinase inhibitor . This application note provides a comprehensive guide to the in vitro characterization of this compound, outlining a tiered approach from initial biochemical potency determination to cellular target engagement.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer. Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The pyrazole ring of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is predicted to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction mode for this class of inhibitors. The piperidine scaffold likely positions the molecule optimally within the active site and may extend into adjacent hydrophobic pockets, contributing to both potency and selectivity.

cluster_kinase Kinase Active Site cluster_inhibitor 3-(1H-Pyrazol-3-yl)piperidine Hinge Hinge HydrophobicPocket Hydrophobic Pocket ATP ATP ATP->Hinge Competitive Binding Pyrazole Pyrazole Pyrazole->Hinge H-Bonds Piperidine Piperidine Piperidine->HydrophobicPocket van der Waals

Caption: Hypothesized binding mode of the compound in a kinase active site.

Tier 1: Primary Biochemical Assay - Kinase Activity and IC50 Determination

The initial step is to determine the compound's potency against a selected kinase target. A luminescence-based kinase assay is a robust and high-throughput method for this purpose. This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

    • Prepare the kinase, substrate, and ATP solution in kinase assay buffer according to the manufacturer's recommendations.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or vehicle (DMSO) control to the wells of a 384-well white plate.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample Value
Kinase Concentration0.1 - 1 nM
Substrate Concentration100 - 500 nM
ATP ConcentrationKm (apparent)
Incubation Time60 minutes
Temperature25°C
Final DMSO %0.5%

Tier 2: Secondary Cellular Assay - Cell Proliferation and Viability

Following biochemical characterization, it is crucial to assess the compound's effect in a cellular context. A cell proliferation assay, such as the MTT or resazurin reduction assay, can determine the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

Protocol: Cell Proliferation Assay (MTT)
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one with a known dependency on the target kinase) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression analysis.

Tier 3: Target Engagement Assay - Cellular Thermal Shift Assay (CETSA)

To verify that the compound directly interacts with its intended kinase target within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed. This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Start Start CellCulture Cell Culture & Treatment Start->CellCulture Harvest Harvest & Lyse Cells CellCulture->Harvest Heat Heat Shock Gradient Harvest->Heat Separate Separate Soluble/Aggregated Proteins Heat->Separate Analyze Western Blot / MS Analysis Separate->Analyze End End Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA
  • Cell Treatment and Lysis:

    • Treat cultured cells with 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride or vehicle for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells through freeze-thaw cycles.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Separation and Analysis:

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation:

    • A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the vehicle control. This demonstrates that the compound has bound to and stabilized the target protein in the cells.

Conclusion

The structured in vitro evaluation pipeline described in this application note provides a robust framework for characterizing the activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. By progressing from biochemical potency determination to cellular activity and target engagement, researchers can build a comprehensive profile of this novel compound, validating its hypothesized mechanism as a kinase inhibitor and providing a solid foundation for further preclinical development.

References

  • Zhang, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Al-Ostoot, F. H., et al. (2021). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 26(23), 7296. [Link]

  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3346-3354. [Link]

  • Yakan, H., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Molecules, 26(11), 3326. [Link]

  • Gökçe, B., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences, 27(1), 86-98. [Link]

  • Müller, M., et al. (2014). Transition metal complexes with pyrazole derivatives as ligands. Zeitschrift für anorganische und allgemeine Chemie, 640(6), 1085-1094. [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Drug Discovery Today, 19(5), 567-581. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]

  • Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Journal of Heterocyclic Chemistry, 37(5), 1093-1116. [Link]

  • Almássy, L., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(16), 3591. [Link]

  • Li, S., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry, 96, 463-474. [Link]

  • Sharma, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 9(11), 1964-1971. [Link]

  • Al-Mousawi, S. M., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 21(1), 2-20. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Bobbitt, J. M., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(2), M1373. [Link]

  • Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl 2-(piperidin-3-yl)acetate. Organic & Biomolecular Chemistry, 18(3), 444-452. [Link]

  • Sun, J., et al. (2002). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 45(21), 4679-4687. [Link]

  • Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116081. [Link]

Sources

Application

Mastering the Molecular Architecture: A Guide to NMR Spectroscopy of Pyrazolylpiperidine Compounds

Introduction: The Significance of the Pyrazolylpiperidine Scaffold The pyrazolylpiperidine moiety represents a privileged scaffold in modern medicinal chemistry and drug discovery. This heterocyclic framework, which conj...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolylpiperidine Scaffold

The pyrazolylpiperidine moiety represents a privileged scaffold in modern medicinal chemistry and drug discovery. This heterocyclic framework, which conjugates the pharmacophoric properties of both pyrazole and piperidine rings, is a cornerstone in the design of a diverse array of therapeutic agents. Pyrazole rings, as bioisosteres of amides and other functional groups, are adept at forming crucial hydrogen bond interactions with biological targets. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing pharmacokinetic and pharmacodynamic profiles. The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents to maximize binding affinity with target proteins. Consequently, pyrazolylpiperidine derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural elucidation and conformational analysis of these complex molecules.[1] It provides a comprehensive insight into the molecular structure at an atomic level, enabling the precise determination of connectivity, stereochemistry, and dynamic processes.[2] For researchers, scientists, and drug development professionals, a profound understanding of the NMR characteristics of pyrazolylpiperidine compounds is paramount for accelerating the drug discovery pipeline, from initial hit identification to lead optimization and preclinical development. This guide offers detailed application notes and protocols to empower researchers in leveraging the full potential of NMR spectroscopy for the comprehensive characterization of this vital class of compounds.

I. Foundational Protocols: Sample Preparation and Data Acquisition

The acquisition of high-quality, reproducible NMR data is fundamentally reliant on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols provide a robust framework for the analysis of pyrazolylpiperidine compounds.

Protocol 1: Standard Sample Preparation

Proper sample preparation is the critical first step for obtaining high-quality NMR spectra.[3]

Materials:

  • Pyrazolylpiperidine compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Vortex mixer and/or sonicator

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the pyrazolylpiperidine derivative is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For more polar analogues, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Sample Weighing and Dissolution: Accurately weigh the desired amount of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Ensure complete dissolution of the sample. Use a vortex mixer or sonicator if necessary to obtain a clear, homogeneous solution. The presence of any particulate matter can degrade the quality of the NMR spectrum.[4]

  • Transfer to NMR Tube: Carefully transfer the solution to a high-precision 5 mm NMR tube. Avoid any solid particles from entering the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. Unraveling the Structure: 1D and 2D NMR Experiments

A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete structural assignment of pyrazolylpiperidine compounds.

1D NMR Spectroscopy: The Initial Blueprint

¹H and ¹³C NMR spectra provide the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative measurements.

  • Number of Scans: 8-16 scans for samples with sufficient concentration.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR Spectroscopy: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is the cornerstone of structural elucidation.[5][6]

Protocol 3: Acquisition of Key 2D NMR Spectra

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for identifying adjacent protons in the piperidine and pyrazole rings.[1]

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly to their attached carbons. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.[3]

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To show correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is arguably the most powerful experiment for piecing together the molecular fragments and confirming the overall carbon skeleton.[7]

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space, irrespective of their through-bond connectivity. This is essential for determining the stereochemistry and conformation of the molecule, particularly the orientation of substituents on the piperidine ring.[8]

  • Pulse Program: Standard NOESY or ROESY sequences (e.g., 'noesygpph' or 'roesygpph' on Bruker instruments).

G cluster_workflow NMR-Based Structural Elucidation Workflow Sample Sample 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR Initial Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Deeper Correlation Structure_Proposal Propose Structure 2D_NMR->Structure_Proposal Fragment Assembly Verification Verify & Refine Structure Structure_Proposal->Verification Data Consistency Check

Workflow for NMR-based structural elucidation.

III. Spectral Interpretation: Decoding the Data

The chemical shifts (δ) and coupling constants (J) are highly informative of the electronic environment and spatial relationships of the nuclei.

Characteristic ¹H and ¹³C NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the core pyrazolylpiperidine scaffold, based on published data for N-Boc protected methyl pyrazole-4-carboxylates with a piperidinyl substituent. These values can serve as a valuable reference point for initial assignments.

Atom/Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Pyrazole Ring
Pyrazole CH7.5 - 8.0110 - 140The exact shift depends on the substitution pattern and tautomeric form.
Pyrazole C-3/C-5-138 - 154Often broadened in NH-pyrazoles due to tautomerism.
Pyrazole C-4-~110Typically a sharp signal.
Piperidine Ring
Axial Protons1.2 - 2.0-Generally appear upfield of equatorial protons.
Equatorial Protons1.8 - 3.5-
Piperidine CH₂1.5 - 3.825 - 55The chemical shifts are sensitive to the nature and position of substituents.
Substituents
N-H (Pyrazole)12.0 - 14.0-Often a broad signal, may exchange with D₂O.
OCH₃ (Ester)~3.8~52
C(CH₃)₃ (Boc)~1.5~28
C=O (Ester)-~165
C=O (Boc)-~154
A Step-by-Step Guide to Structural Elucidation
  • Assign the Piperidine Ring Protons: Start with the most distinct signals, often the protons on carbons adjacent to the nitrogen or a substituent. Use the COSY spectrum to "walk around" the ring, identifying the sequence of coupled protons.

  • Assign the Piperidine Carbons: Use the HSQC spectrum to correlate the assigned piperidine protons to their directly attached carbons.

  • Identify the Pyrazole Proton(s): Look for characteristic downfield singlets or doublets in the aromatic region of the ¹H NMR spectrum.

  • Connect the Rings: The HMBC spectrum is key here. Look for long-range correlations between the piperidine protons (especially those on the carbon attached to the pyrazole nitrogen) and the pyrazole carbons. This will unambiguously establish the point of attachment.

  • Assign Substituents: Use HMBC correlations to link substituents to their respective positions on either ring. For example, a correlation from the OCH₃ protons to the ester carbonyl carbon confirms the ester group.

  • Determine Stereochemistry and Conformation: Analyze the NOESY/ROESY spectrum. Through-space correlations between protons on the piperidine ring and its substituents can reveal their relative stereochemistry (e.g., cis vs. trans). The presence of strong NOEs between axial protons at positions 1,3 and 1,5 can confirm a chair conformation of the piperidine ring.

G cluster_hmbc Key HMBC Correlations Pyrazolylpiperidine Pyrazolylpiperidine Scaffold H_piperidine Piperidine Hα C_pyrazole Pyrazole C H_piperidine->C_pyrazole Connects Rings H_substituent Substituent H C_ring Ring C H_substituent->C_ring Positions Substituent

Key HMBC correlations in Pyrazolylpiperidine.

IV. Challenges and Special Considerations

The NMR spectroscopy of pyrazolylpiperidine compounds can present unique challenges that require careful consideration during data acquisition and interpretation.

  • Tautomerism in N-unsubstituted Pyrazoles: Pyrazoles that are unsubstituted on the nitrogen can exist as a mixture of tautomers in solution. This can lead to the broadening of signals for the C-3 and C-5 carbons of the pyrazole ring in the ¹³C NMR spectrum, as the exchange between tautomers may be on the NMR timescale. Variable temperature NMR studies can be employed to either slow down or speed up this exchange, potentially resolving the individual signals.

  • Conformational Dynamics of the Piperidine Ring: The piperidine ring typically adopts a chair conformation, but ring inversion can occur. If the rate of this inversion is on the NMR timescale, it can lead to broadened signals, particularly at room temperature. Low-temperature NMR experiments can "freeze out" the individual conformers, allowing for their individual characterization.

  • Signal Overlap: The aliphatic region of the ¹H NMR spectrum can be crowded, especially for complex pyrazolylpiperidine derivatives with multiple substituents. Higher field NMR spectrometers (600 MHz and above) and 2D experiments like TOCSY (Total Correlation Spectroscopy) can be invaluable in resolving these overlapping signals.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause broadening of the signals of adjacent protons. This is sometimes observed for the N-H proton of the pyrazole ring.

V. Conclusion: NMR as a Cornerstone in Pyrazolylpiperidine Research

NMR spectroscopy is an exceptionally powerful and versatile technique that is central to the successful research and development of pyrazolylpiperidine-based compounds. From the initial confirmation of a synthetic product to the detailed elucidation of its three-dimensional structure and dynamic behavior in solution, NMR provides critical insights that guide the entire drug discovery process. By employing the systematic application of 1D and 2D NMR experiments as outlined in this guide, researchers can confidently and efficiently characterize their pyrazolylpiperidine molecules, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent. The ability to fully understand the molecular architecture through NMR is not just an analytical capability; it is a strategic advantage in the quest for novel and effective medicines.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link]

  • Jeffrey, C. (2024). 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. ChemRxiv. Retrieved January 24, 2026, from [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 24, 2026, from [Link]

  • Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 1 H and 13 C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Šimatonis, A., Jasilionis, A., & Stankevič, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. [Link]

  • The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (2012). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025). MDPI. Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 24, 2026, from [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-99. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. (2024). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • Application of NMR in drug discovery. (n.d.). researchmap. Retrieved January 24, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]. (2004). PubMed. Retrieved January 24, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride solubility issues and solutions

Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 3-(1H-Pyrazol-3-yl)piperidine dih...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. As a Senior Application Scientist, I understand that navigating the physicochemical properties of a novel compound is critical to experimental success. This document provides in-depth, experience-driven insights into the solubility challenges associated with this compound and offers robust, validated protocols to ensure reproducible results.

Section 1: Understanding the Molecule & Its Solubility Profile

Before troubleshooting, it's essential to understand the chemical nature of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. The molecule contains two basic nitrogen atoms—one in the piperidine ring and one in the pyrazole ring—which are protonated to form a dihydrochloride salt. This salt form is intentionally designed to enhance aqueous solubility, a common strategy for drug candidates.[1][2] However, "enhanced solubility" does not always mean "problem-free dissolution," and the dihydrochloride nature introduces specific pH dependencies that are crucial to manage.

FAQ 1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step in designing any experiment. Below is a summary of key data points.

Table 1: Physicochemical Properties

PropertyValueSource/Comments
Molecular Formula C₈H₁₃N₃ · 2HCl
Molecular Weight 224.13 g/mol Calculated
Appearance White to off-white solidTypical for hydrochloride salts
pKa (Piperidine) ~11.2The piperidine nitrogen is a strong base.[3]
pKa (Pyrazole) ~2.5The pyrazole ring is weakly basic.
Hygroscopicity Expected to be hygroscopicHydrochloride salts readily absorb moisture.[4]
FAQ 2: What is the expected solubility in common laboratory solvents?

Based on its structure as a dihydrochloride salt, the compound is expected to have high solubility in aqueous media and limited solubility in non-polar organic solvents.

Table 2: Expected Solubility Profile

SolventExpected SolubilityRationale & Causality
Water High (>10 mg/mL)The dihydrochloride salt form is designed for aqueous solubility. Protonated amines form strong hydrogen bonds with water.[2]
Phosphate-Buffered Saline (PBS, pH 7.4) Variable, Potentially LowCRITICAL ISSUE: At neutral pH, the weakly basic pyrazole may deprotonate, and the piperidine may partially deprotonate, leading to the less soluble free base form and potential precipitation.
DMSO HighA polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Ethanol ModerateThe polarity of ethanol allows it to dissolve salts to some extent, but less effectively than water.

Section 2: Troubleshooting Common Dissolution Problems

This section addresses the most frequent challenges encountered when preparing solutions of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and provides step-by-step protocols to overcome them.

Issue 1: The compound won't dissolve in my neutral buffer (e.g., PBS, pH 7.4).

This is the most common issue and stems directly from the compound's chemistry.

Q: I added the solid powder directly to my PBS solution, and it just formed a suspension. Why?

A: The Cause: You are fighting against the compound's pH-dependent solubility. The term "dihydrochloride" means two equivalents of HCl have been added to the basic nitrogens to make them charged (protonated) and thus water-soluble. When you add this acidic salt to a buffered system at pH 7.4, the buffer immediately neutralizes the acid, causing the compound to shift to its less soluble free-base or monohydrochloride form, which then precipitates.

The Solution: The key is to dissolve the compound in an unbuffered, slightly acidic aqueous solution first before introducing any buffering agents. This ensures the compound remains in its fully protonated, soluble state.

**dot graph TD { A[Start: Weigh Compound] --> B{Select Solvent}; B --> C[Deionized Water]; B --> D[Neutral Buffer (e.g., PBS)]; C --> E{Compound Dissolves?}; E --> F[Yes: Fully Protonated]; F --> G[Add Buffer Concentrates]; G --> H[Adjust to Final Volume/pH]; H --> I[SUCCESS: Clear Solution]; D --> J[FAILURE: Suspension/Precipitation]; E --> K{No: Re-evaluate}; K --> L[Try gentle warming or sonication]; L --> E;

} dot Caption: Recommended vs. Problematic Dissolution Workflow

Protocol 1: Preparing a Buffered Solution (e.g., 10 mM in PBS)
  • Prepare a Concentrated Stock: Weigh the required amount of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Instead of adding it to the final volume of PBS, dissolve it in a smaller volume of deionized water (e.g., 50-80% of the final volume). The inherent acidity of the dihydrochloride salt will create a favorable low-pH environment, ensuring complete dissolution.

  • Introduce Buffer Components: Once the compound is fully dissolved in water, add a concentrated stock of the buffering agents (e.g., a 10x PBS stock). This method allows the dissolved compound to be gradually introduced to the buffer, minimizing the risk of localized pH changes that cause precipitation.

  • Final Volume Adjustment: Add deionized water to reach the final desired volume.

  • pH Verification (Optional but Recommended): Check the final pH of the solution. If it has drifted significantly, a minor adjustment may be necessary, but this protocol typically prevents major precipitation issues.

Issue 2: The solution is clear initially but becomes cloudy or forms a precipitate over time.

Q: My solution looked perfect, but after storing it in the fridge, I see a precipitate. What happened?

A: The Causes & Solutions:

  • Cause 1: Temperature-Dependent Solubility: Like many compounds, solubility can decrease at lower temperatures (e.g., 4°C).

    • Solution: Before use, allow the solution to warm to room temperature. Gentle vortexing should redissolve the precipitate. If preparing a highly concentrated stock, consider storing it at room temperature if stability data permits.

  • Cause 2: Slow Conversion/Degradation: If the final pH of the solution is not sufficiently acidic, the compound can slowly convert to its less soluble free base over hours or days.

    • Solution: For long-term storage of aqueous stocks, it is recommended to prepare them in water or a slightly acidic buffer (e.g., pH 4-5) rather than neutral buffers. Aliquot and store frozen (-20°C or -80°C) to minimize degradation and repeated freeze-thaw cycles.

  • Cause 3: Common Ion Effect: If your buffer contains chloride ions (like PBS), it can slightly suppress the dissolution of a hydrochloride salt.[5] While usually a minor factor for highly soluble salts, it can contribute to precipitation in supersaturated solutions.[5]

    • Solution: If the common ion effect is suspected, consider using a non-chloride-based buffer system if your experimental design allows.

Section 3: Best Practices for Handling and Storage

Proper handling of the solid material is as crucial as the dissolution technique itself.

Q: Are there special precautions for handling the solid powder?

A: Yes. Hygroscopicity is a key concern. Hydrochloride salts are notorious for absorbing atmospheric moisture.[4]

  • Weighing: Work quickly. Do not leave the bottle open on the bench. Weigh out the desired amount and promptly seal the container.[6]

  • Storage: Store the solid compound in a desiccator at room temperature.[7] For long-term storage, placing the tightly sealed primary container inside a secondary, heat-sealed foil bag with a desiccant pouch is an excellent strategy.[8]

  • Clumping: If the material has clumped due to moisture absorption, it may need to be dried under a high vacuum before weighing to ensure accuracy.[6][9]

**dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368"]; edge [fontname="Helvetica", color="#4285F4"];

} dot Caption: Best practices for handling solid compound.

Section 4: Consolidated FAQs

  • Q: Can I use sonication or gentle warming to help dissolve the compound?

    • A: Yes, both are excellent techniques. Gentle warming (e.g., to 37°C) can increase the rate of dissolution. Sonication is very effective at breaking up small aggregates of powder to increase the surface area exposed to the solvent. Use these methods in conjunction with the correct solvent choice (water first!).

  • Q: What is the recommended way to prepare a high-concentration stock solution (e.g., 50-100 mM)?

    • A: For high concentrations, DMSO is often the most reliable solvent. Alternatively, prepare the stock in deionized water. Do not attempt to make high-concentration stocks directly in buffered solutions.

  • Q: How stable is the compound in solution?

    • A: Stability is pH-dependent. In acidic aqueous solutions or DMSO, the compound is generally stable. In neutral or basic solutions, it is prone to conversion to the free base. For biological assays, it is best practice to prepare fresh dilutions from a stock solution for each experiment.

References

  • Wikipedia. Piperidine. [Link]

  • PubChem. 2-(1H-Pyrazol-3-Yl)Pyridine. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Wikipedia. Hydrochloride. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PJ. Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

  • Solubility of Things. Pyrazole. [Link]

  • University of Rochester. How To: Store Reagents. [Link]

  • Taylor & Francis Online. Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]

  • ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

  • PubChem - NIH. Pyrazol-3-ylamine. [Link]

  • ResearchGate. Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. [Link]

  • Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?[Link]

  • Solubility of Things. Piperidine. [Link]

  • PubMed. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]

  • Chemical Safety. chemical label 3-(1H-pyrazol-1-yl)piperidine hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Our goa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Our goal is to equip you with the necessary insights to navigate the common challenges of this multi-step synthesis, improve your yield, and ensure the highest purity of your final product.

Introduction to the Synthetic Strategy

The synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a sequential process that requires careful control over each reaction step to achieve optimal yield and purity. The most common and logical synthetic pathway involves three key stages:

  • Formation of a Piperidine-Derived β-Keto Ester: This crucial intermediate is typically synthesized from a commercially available N-protected piperidine-3-carboxylic acid. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently employed due to its stability and ease of removal.

  • Pyrazole Ring Formation: The pyrazole heterocycle is constructed via a classical cyclocondensation reaction, most commonly the Knorr pyrazole synthesis, between the β-keto ester and hydrazine.

  • Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, followed by the formation of the dihydrochloride salt to yield the target compound.

This guide will dissect each of these stages, presenting potential pitfalls and evidence-based solutions in a user-friendly question-and-answer format.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: β-Keto Ester Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Deprotection & Salt Formation N-Boc-piperidine-3-carboxylic_acid N-Boc-piperidine- 3-carboxylic acid β-Keto_Ester tert-butyl 3-(3-oxobutanoyl) piperidine-1-carboxylate N-Boc-piperidine-3-carboxylic_acid->β-Keto_Ester Claisen Condensation or equivalent Boc-Protected_Intermediate tert-butyl 3-(1H-pyrazol-3-yl) piperidine-1-carboxylate β-Keto_Ester->Boc-Protected_Intermediate Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrate Hydrazine->Boc-Protected_Intermediate Final_Product 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride Boc-Protected_Intermediate->Final_Product N-Boc Deprotection HCl HCl in Dioxane HCl->Final_Product

Caption: General synthetic route for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

Troubleshooting and Frequently Asked Questions (FAQs)

Stage 1: Synthesis of the β-Keto Ester Intermediate

The formation of the piperidine-derived β-keto ester, such as tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate, is a critical step that can be prone to low yields if not optimized.

Q1: My yield for the β-keto ester synthesis is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from incomplete reaction or side reactions during the formation of the β-keto ester. The most common method for this transformation is a Claisen condensation or a related C-acylation reaction.[1] Here are some key factors to consider for troubleshooting:

  • Choice of Base and Reaction Conditions: The Claisen condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester.[2] Sodium ethoxide is a common choice when using ethyl acetate as the acylating agent. Ensure that your base is fresh and anhydrous, as moisture can quench the enolate and reduce the yield.

  • Purity of Starting Materials: Ensure your N-Boc-piperidine-3-carboxylic acid is of high purity. The presence of impurities can interfere with the reaction.

  • Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0°C) to minimize side reactions, followed by warming to room temperature or gentle heating to drive the reaction to completion.

  • Alternative Synthetic Routes: If the Claisen condensation proves problematic, consider a Weinreb amide-based approach.[3][4] This involves converting the N-Boc-piperidine-3-carboxylic acid to the corresponding Weinreb amide (N-methoxy-N-methylamide) and then reacting it with the enolate of an appropriate acetylating agent. This method is often more controlled and can lead to higher yields.[3]

Q2: I am observing multiple spots on my TLC during the β-keto ester synthesis. What are the potential side products?

A2: The formation of multiple products can be attributed to several factors:

  • Self-condensation of the Acylating Agent: If using a simple ester like ethyl acetate, it can undergo self-condensation. Using an excess of the piperidine starting material can sometimes mitigate this.

  • Incomplete Reaction: The presence of unreacted starting material will appear as a separate spot.

  • Decarboxylation: β-keto esters can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures or strong acidic/basic conditions during workup).

Data Presentation: Comparison of β-Keto Ester Synthesis Methods

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Claisen CondensationN-Boc-piperidine-3-ester, Strong Base (e.g., NaOEt), Acylating agent (e.g., Ethyl acetate)40-60%One-pot reaction, readily available reagents.[2]Can suffer from low yields and side reactions.
Weinreb Amide RouteN-Boc-piperidine-3-Weinreb amide, Organometallic reagent (e.g., enolate of ethyl acetate)70-90%High yielding, minimizes over-addition, more controlled.[3][4]Requires an additional step to form the Weinreb amide.
Stage 2: Pyrazole Ring Formation

The cyclocondensation of the β-keto ester with hydrazine to form the pyrazole ring is a robust reaction, but regioselectivity and reaction completion can be concerns.

Q3: I am getting a mixture of pyrazole regioisomers. How can I improve the regioselectivity to favor the desired 3-substituted pyrazole?

A3: The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can indeed lead to a mixture of regioisomers.[5] However, with unsubstituted hydrazine, the initial attack typically occurs at the more electrophilic carbonyl group. In the case of a β-keto ester, the ketone carbonyl is generally more reactive than the ester carbonyl.

  • Reaction Mechanism and Regioselectivity: The Knorr pyrazole synthesis involves the initial condensation of hydrazine with the ketone to form a hydrazone, followed by intramolecular cyclization onto the ester carbonyl. This pathway generally favors the formation of the desired 3-substituted pyrazole.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the desired reaction pathway.

  • pH Control: The reaction is often catalyzed by a small amount of acid.[6] Maintaining a slightly acidic pH can promote the initial hydrazone formation at the ketone position.

Q4: The pyrazole formation reaction is sluggish and does not go to completion. What can I do to improve the reaction rate and yield?

A4: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions:

  • Temperature: While some pyrazole syntheses proceed at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent like ethanol or acetic acid is a common practice.[6]

  • Hydrazine Stoichiometry: Using a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) can help ensure complete consumption of the β-keto ester.

  • Water Removal: The cyclization step involves the elimination of water. In some cases, using a Dean-Stark apparatus to remove water azeotropically can improve the yield.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. The formation of a pyrazoline intermediate, which is subsequently oxidized to the pyrazole, can sometimes be observed.[6]

Troubleshooting_Pyrazole_Formation Start Low Yield in Pyrazole Formation Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check_Purity Check Purity of β-Keto Ester Purify_Intermediate Purify β-Keto Ester Check_Purity->Purify_Intermediate Impure Optimize_Conditions Optimize Reaction Conditions Mixture_of_Isomers Mixture of Isomers? Incomplete_Reaction->Mixture_of_Isomers No Increase_Temp Increase Reaction Temperature Incomplete_Reaction->Increase_Temp Yes Mixture_of_Isomers->Check_Purity No Control_pH Control pH (Slightly Acidic) Mixture_of_Isomers->Control_pH Yes Use_Excess_Hydrazine Use Slight Excess of Hydrazine Increase_Temp->Use_Excess_Hydrazine Still incomplete Solvent_Effect Investigate Solvent Effects (e.g., EtOH, AcOH) Control_pH->Solvent_Effect Still a mixture

Caption: Troubleshooting workflow for low yield in pyrazole formation.

Stage 3: N-Boc Deprotection and Dihydrochloride Salt Formation

The final deprotection and salt formation step is crucial for isolating the desired product in a stable and pure form.

Q5: I am having trouble with the N-Boc deprotection step. What are the best conditions to use, and what are the potential side reactions?

A5: The N-Boc group is typically removed under acidic conditions.[7] A common and effective method is using a solution of 4M HCl in dioxane.[8][9]

  • Standard Protocol: Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane) and add an excess of 4M HCl in dioxane. The reaction is typically stirred at room temperature for a few hours.

  • Side Reactions:

    • Incomplete Deprotection: If the reaction is not allowed to proceed to completion, you will have a mixture of the starting material and the product. Monitor the reaction by TLC or LC-MS.

    • Alkylation of the Pyrazole Ring: The tert-butyl cation generated during the deprotection can potentially alkylate the pyrazole ring, although this is generally not a major issue with this substrate. Using a scavenger like anisole can sometimes mitigate this if it becomes a problem.

    • Degradation of Other Functional Groups: If your molecule contains other acid-sensitive functional groups, you may need to use milder deprotection conditions. However, for the synthesis of 3-(1H-Pyrazol-3-yl)piperidine, this is unlikely to be a concern.

Q6: The final dihydrochloride salt is difficult to purify. What are the best methods for purification and what are the common impurities I should look out for?

A6: The dihydrochloride salt of 3-(1H-Pyrazol-3-yl)piperidine often precipitates from the reaction mixture, which aids in its initial isolation.[10] However, further purification is usually necessary.

  • Purification by Recrystallization: Recrystallization is the most common method for purifying the final salt. A mixture of a protic solvent (like methanol or ethanol) and a less polar co-solvent (like isopropanol, ethyl acetate, or diethyl ether) is often effective. The goal is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Common Impurities:

    • Residual Solvents: Ensure the product is thoroughly dried under vacuum to remove any residual solvents from the recrystallization.

    • Inorganic Salts: If an aqueous workup was performed, ensure that no inorganic salts are carried over.

    • Monohydrochloride Salt: Incomplete protonation can lead to the formation of the monohydrochloride salt. Using a sufficient excess of HCl during the salt formation step can prevent this.

    • Byproducts from Deprotection: Any byproducts from the deprotection step, if not removed during workup, may co-precipitate with the product.

Experimental Protocol: N-Boc Deprotection and Dihydrochloride Salt Formation

  • Dissolve the tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous methanol.

  • To the stirred solution, add a solution of 4M HCl in dioxane (3-4 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The product dihydrochloride salt will often precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dry under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system (e.g., methanol/isopropanol).

Summary of Key Recommendations for Yield Improvement

  • Stage 1 (β-Keto Ester Synthesis): Consider using the Weinreb amide route for a more controlled and higher-yielding synthesis.[3][4]

  • Stage 2 (Pyrazole Formation): Ensure anhydrous conditions, use a slight excess of hydrazine, and consider gentle heating to drive the reaction to completion.[6]

  • Stage 3 (Deprotection and Salt Formation): Use 4M HCl in dioxane for a clean and efficient deprotection.[8][9] Optimize the recrystallization solvent system to achieve high purity of the final dihydrochloride salt.

By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4465. [Link]

  • Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(23), 8864–8872. [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. RSC Publishing. [Link]

  • ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • National Institutes of Health. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Ewha Womans University. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. Retrieved from [Link]

  • Canadian Science Publishing. (1950). A New Synthesis of Piperidine. Canadian Journal of Research, 28b(4), 215-220. [Link]

  • Laboraty of Molecular, Supramolecular Chemistry and Applications. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8875–8884. [Link]

  • MDPI. (2018). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 23(11), 2947. [Link]

  • YouTube. (2014). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

  • PubMed. (2004). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 6(15), 2539-2541. [Link]

  • International Union of Crystallography. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1675. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ChemRxiv. (2022). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]

  • ResearchGate. (n.d.). How can we do the deprotection of boc-amino acids using hcl ? Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • National Institutes of Health. (2022). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Chemical Science, 11(20), 5218–5224. [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Investigating Off-Target Effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Introduction: The pyrazole ring is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs targeting a wide array of clinical disorders.[1][2] Compounds like 3-(1H-Pyrazol-3-yl)piperidine dih...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole ring is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs targeting a wide array of clinical disorders.[1][2] Compounds like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride (Molecular Formula: C₈H₁₅Cl₂N₃, Molecular Weight: 224.13[3]) are of significant interest to researchers. However, the journey from a promising hit to a validated lead requires a thorough understanding of its molecular interactions beyond the intended target. Unidentified off-target effects are a primary cause of late-stage drug development failure and unexpected toxicity.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) for the systematic investigation of off-target effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data.

Part 1: Foundational Steps - Compound Integrity and Strategic Planning

Before embarking on complex and resource-intensive screening campaigns, it is imperative to ensure the quality of your starting material and to develop a logical investigative strategy.

FAQ 1: Why is the purity of my 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride sample so critical, and how do I assess it?

Answer: The integrity of your entire experimental campaign hinges on the purity of your test compound. An impure sample can lead to confounding results where an observed biological effect is mistakenly attributed to the parent molecule when it is actually caused by a contaminant, a degradation product, or a regioisomer from the synthesis.

The synthesis of pyrazole derivatives can sometimes yield a mixture of regioisomers (e.g., 3-substituted vs. 5-substituted piperidinyl pyrazoles), which may possess vastly different biological activities.[4]

Causality:

  • False Positives: A highly active impurity can make your primary compound appear more potent or promiscuous than it is.

  • False Negatives: An impurity could suppress the activity of your compound or interfere with the assay readout.

  • Poor Reproducibility: Batch-to-batch variations in impurity profiles will lead to inconsistent results, undermining the validity of your findings.

Troubleshooting & Best Practices:

ParameterRecommended ActionRationale
Identity Confirmation Verify the compound's structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).Confirms the correct chemical structure and rules out major isomeric impurities.[4][5]
Purity Assessment Quantify purity using High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (LC-MS). Aim for >98% purity.HPLC provides a quantitative measure of purity by separating the main compound from impurities.
Solubility Determine the compound's solubility in relevant assay buffers (e.g., PBS, DMSO). Visually inspect for precipitation.Undissolved compound leads to inaccurate concentration calculations and potential assay artifacts.
Supplier Documentation Always request and review the Certificate of Analysis (CoA) from your supplier, which should include purity and characterization data.Provides a baseline for your own quality control and ensures you are starting with a well-characterized reagent.
FAQ 2: How do I decide which off-target screening strategy is right for my research goals and resources?

Answer: There is no single "best" method; the optimal strategy depends on your specific objective, the stage of your research, and available resources. The key is to select a method, or a combination of methods, that will provide the most relevant information for your decision-making process.

Below is a decision-making framework to help guide your choice.

G cluster_start Start: Research Question cluster_methods Screening Methodologies cluster_outcomes Primary Outcome start What is my primary goal? insilico In Silico Prediction (e.g., SwissTargetPrediction) start->insilico Early-stage, hypothesis generation biochem Biochemical Screening (e.g., Kinase Panel) start->biochem Focused investigation of a known target class (e.g., kinases) cell_based Cell-Based Target Engagement (e.g., CETSA) start->cell_based Confirming engagement in intact cells proteomics Affinity Proteomics (e.g., Pulldown-MS) start->proteomics Unbiased discovery of novel targets outcome1 Generate initial hypotheses; Prioritize experimental work insilico->outcome1 outcome2 Quantify interactions with a specific protein family (e.g., kinases) biochem->outcome2 outcome3 Confirm target binding in a physiologically relevant context cell_based->outcome3 outcome4 Unbiased, proteome-wide identification of binding partners proteomics->outcome4

Caption: Decision tree for selecting an off-target screening strategy.

Comparison of Common Off-Target Screening Strategies:

MethodPrincipleProsConsBest For
In Silico Prediction Uses ligand 2D/3D similarity and protein pocket similarity to predict potential interactions.[6]Fast, inexpensive, provides a broad list of hypotheses.High rate of false positives; predictions require experimental validation.Early-stage projects to prioritize experimental resources.
Biochemical Profiling Tests the compound against a panel of purified proteins (e.g., kinases, GPCRs) in vitro.[7]Highly quantitative (IC₅₀, Kᵢ), high-throughput, good for Structure-Activity Relationship (SAR).Lacks cellular context (no membranes, metabolism, etc.); may miss targets requiring cofactors.Profiling against known "problematic" families like kinases or ion channels.
Cellular Thermal Shift Assay (CETSA) Measures the change in protein thermal stability upon ligand binding in intact cells or lysates.[8][9]Confirms direct target engagement in a physiological context; no compound modification needed.Can be lower throughput; requires specific antibodies or mass spectrometry for readout.Validating that a compound binds its intended target in cells; identifying off-targets in a cellular environment.
Affinity Chromatography-MS Immobilizes the compound on a resin to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.Unbiased, proteome-wide discovery of potential binders.Technically challenging; requires compound modification (linker); prone to non-specific binding artifacts.Discovering entirely novel targets or off-targets without prior hypotheses.

Part 2: Method-Specific Troubleshooting Guides

This section addresses common issues encountered during the execution of specific off-target screening assays.

Biochemical Screening: Kinase Profiling

The human kinome, with over 500 members, is a common source of off-target effects for many small molecules.[10]

Answer: Widespread, low-potency activity can be challenging to interpret. The goal is to distinguish between promiscuous, non-specific inhibition and potent, selective off-target interactions. This requires moving beyond simple percent inhibition values and calculating selectivity metrics.

Data Interpretation & Actionable Steps:

  • Prioritize by Potency: Focus first on kinases where your compound shows the highest affinity (e.g., Kᵢ < 1 µM or >90% inhibition at a low concentration).

  • Calculate Selectivity Scores: These metrics provide a quantitative measure of promiscuity.

    • S-Score: Calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.[11] A lower S-score indicates higher selectivity.

    • Gini Coefficient: A measure of binding distribution. A value near 1 indicates highly selective binding to one or a few targets, while a value near 0 indicates broad, uniform inhibition across many kinases.[11]

  • Contextualize with On-Target Potency: A critical off-target is one that is engaged at a similar or lower concentration than your primary target. If your on-target EC₅₀ in a cellular assay is 100 nM, an off-target kinase with an IC₅₀ of 50 nM is a major concern. An off-target with an IC₅₀ of 20 µM is less likely to be relevant in vivo.

  • Cross-Reference with In Silico Data: Do any of the high-potency hits from your kinase screen overlap with predictions from computational models? This cross-validation increases confidence in the hit.

Example Interpretation Table:

Kinase Target% Inhibition @ 1µMCalculated IC₅₀Selectivity Score (S₁₀)¹Gini Coefficient²Priority
Primary Target 98%50 nM--High
Off-Target A92%120 nM0.020.85High
Off-Target B75%1.5 µM0.020.85Medium
Off-Target C45%>10 µM0.020.85Low
Off-Target D95%95 nM0.020.85High
¹S-Score calculated based on number of kinases with IC₅₀ < 10x primary target IC₅₀.
²Gini Coefficient calculated across the entire panel.

In this example, Off-Targets A and D are high-priority concerns due to their potency being very close to the primary target.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful tool for verifying target engagement in a physiological setting.[8][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

G cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble/Aggregated (Centrifugation) C->D E 5. Detect Soluble Protein (Western Blot, ELISA, MS) D->E F 6. Plot Melt Curve (Signal vs. Temperature) E->F G Result: Thermal Shift Indicates Target Engagement F->G

Caption: A simplified workflow for a CETSA experiment.

Answer: A lack of a thermal shift can be due to several factors, ranging from assay conditions to the intrinsic properties of the protein-ligand interaction.

Troubleshooting Checklist:

  • Cause: Insufficient Compound Concentration/Incubation Time

    • Explanation: The compound may not have reached a high enough intracellular concentration to occupy a significant fraction of the target protein.

    • Solution:

      • Increase Concentration: Test a range of concentrations, up to 10-50x the cellular EC₅₀.

      • Increase Incubation Time: Ensure the compound has enough time to penetrate the cell membrane and reach its target. Test a time course (e.g., 30 min, 1h, 2h).

  • Cause: Incorrect Temperature Range

    • Explanation: The heating gradient must encompass the melting temperature (Tₘ) of the target protein. If you heat too little, the protein won't unfold; if you heat too much, all of it will aggregate in both the treated and control samples.

    • Solution: Perform a preliminary experiment on vehicle-treated cells with a wide temperature range (e.g., 40-70°C in 2°C increments) to determine the specific Tₘ of your target protein in your cell line. Center your main experiment's temperature gradient around this Tₘ.

  • Cause: Poor Antibody Quality (for Western Blot Readout)

    • Explanation: The antibody used for detection may not be specific or sensitive enough to detect the soluble fraction of the protein accurately.

    • Solution: Validate your antibody by running a dilution series of recombinant protein spiked into cell lysate to ensure a linear signal response.[9] If possible, test multiple antibodies to find one with high specificity and a strong signal-to-noise ratio.

  • Cause: Ligand Interaction Does Not Affect Thermal Stability

    • Explanation: In some cases, a ligand can bind to a protein without significantly altering its overall thermal stability. This is a known limitation of the assay.

    • Solution: If you have exhausted other troubleshooting steps, this is a possibility. You will need to use an orthogonal method to confirm target engagement, such as an affinity pulldown or a cellular assay that measures a direct downstream consequence of target inhibition.[13]

Affinity-Based Proteomics

This powerful, unbiased approach can identify novel off-targets but is susceptible to non-specific protein binding.

Answer: This is the central challenge of affinity proteomics. A successful experiment requires rigorous controls and a systematic data analysis pipeline to filter out non-specific binders.

Troubleshooting & Best Practices for Improving Specificity:

  • Implement Critical Controls:

    • Beads-Only Control: Incubate your cell lysate with the affinity resin that has not been conjugated to your compound. Proteins that bind here are interacting with the matrix itself.

    • Inactive/Scrambled Control Compound: Synthesize a close structural analog of your compound that is known to be inactive in functional assays.[13] A true off-target should bind to your active compound but not the inactive control. This is the most powerful control.

    • Competitive Elution: Elute the bound proteins by incubating the beads with a high concentration of your free (non-immobilized) compound. True binders will be displaced and appear in the eluate, while non-specific proteins will remain stuck to the resin.

  • Optimize Wash Buffer Stringency:

    • Explanation: Insufficient washing fails to remove weakly interacting, non-specific proteins, while overly harsh washing can strip away true, lower-affinity binders.

    • Solution: Titrate the components of your wash buffer. Create a matrix of conditions by varying:

      • Salt Concentration: (e.g., 150 mM, 300 mM, 500 mM NaCl)

      • Detergent Concentration: (e.g., 0.05%, 0.1%, 0.5% NP-40 or Triton X-100)

      • Run a Western blot for a known interactor (if available) or analyze the total protein in the eluate by SDS-PAGE to find the "sweet spot" that removes the most background without losing your target.[14]

  • Quantitative Proteomics Data Analysis:

    • Explanation: Use a label-free quantification (LFQ) or Tandem Mass Tag (TMT) approach to get quantitative abundance data for every protein identified.

    • Filtering Strategy: A high-confidence hit is a protein that is significantly enriched (e.g., >3-fold change, p-value < 0.05) in your active compound pulldown compared to all of your control pulldowns (beads-only, inactive compound).

G cluster_pulldown Pulldown Samples cluster_analysis Quantitative Mass Spectrometry & Analysis cluster_results Results Active Active Compound MS LC-MS/MS Active->MS Inactive Inactive Control Inactive->MS Beads Beads Only Beads->MS Filter Statistical Filtering MS->Filter Hit High-Confidence Off-Target Filter->Hit Enriched in Active vs. Inactive AND Beads Noise Non-Specific Background Filter->Noise Present in Controls

Caption: Logical workflow for identifying high-confidence hits in affinity proteomics.

References

  • Gao, C., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Ceylan-Unlusoy, M., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]

  • Chemical Safety. chemical label 3-(1H-pyrazol-1-yl)piperidine hydrochloride. [Link]

  • Lounkine, E., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. [Link]

  • Bamborough, P., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Varvounis, G., et al. (1999). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Dziekan, J., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]

  • Microbioz India. (2023). Mastering Affinity Chromatography: Techniques and Troubleshooting. [Link]

  • Klásek, A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]

  • van Vlijmen, H. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Dziekan, J., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. [Link]

  • van Vlijmen, H., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Krebs, F. S., & Zoete, V. (2026). Novel universal domain-centric method for protein classification. bioRxiv. [Link]

Sources

Optimization

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride toxicity and safety assessment

Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride Introduction: As a novel heterocyclic compound, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents significant opportunities in drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

Introduction: As a novel heterocyclic compound, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents significant opportunities in drug discovery, leveraging the pharmacological potential of both the pyrazole and piperidine scaffolds.[1][2] However, its novelty also necessitates a rigorous and proactive approach to safety and toxicity assessment. This guide is designed to serve as a technical support resource for researchers, providing answers to common questions and troubleshooting potential issues encountered during experimentation. Given the absence of a comprehensive, publicly available toxicological profile for this specific molecule, this document synthesizes data from its structural analogues and parent heterocycles to establish a precautionary framework for safe handling and preliminary toxicity evaluation.

Section 1: Hazard Identification and Initial Risk Assessment

This section addresses the foundational questions regarding the potential hazards of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and the necessary steps to mitigate risks before any experimental work begins.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated hazards of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride?

A1: While specific data is limited, a hazard assessment based on its structural components—a piperidine ring and a pyrazole ring—and data from close positional isomers is critical. The primary anticipated hazards are:

  • Acute Oral Toxicity: The piperidine hydrochloride salt is classified as toxic if swallowed (H301).[3][4] A positional isomer, 3-(1H-pyrazol-1-yl)piperidine hydrochloride, is listed as harmful if swallowed (H302).[5] Therefore, ingestion is a critical route of exposure to avoid.

  • Skin and Eye Irritation: Both piperidine and pyrazole derivatives are known to cause skin irritation (H315) and serious eye irritation/damage (H319).[4][5] The parent piperidine molecule is highly corrosive and can cause severe skin burns and eye damage.[6][7]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation (H335).[5] The parent piperidine is toxic if inhaled.[8]

Summary of Anticipated Hazards (Based on Analogues)

Hazard Statement Classification Rationale/Source
H301/H302 Toxic/Harmful if swallowed Based on piperidine HCl and pyrazolyl-piperidine isomer data.[4][5]
H315 Causes skin irritation Based on piperidine HCl and pyrazolyl-piperidine isomer data.[4][5]
H319 Causes serious eye irritation Based on piperidine HCl and pyrazolyl-piperidine isomer data.[4][5]

| H335 | May cause respiratory irritation | Based on pyrazolyl-piperidine isomer data for dusts.[5] |

Q2: My supplier did not provide a Safety Data Sheet (SDS) for this exact compound. How should I proceed?

A2: This is a common scenario for novel research chemicals. It is imperative that you do not handle the compound until a thorough risk assessment is completed. You should:

  • Request an SDS: Contact the supplier and formally request an SDS.

  • Use Analogue Data: In the interim, use SDS information for closely related structures, such as 3-(1H-pyrazol-1-yl)piperidine hydrochloride[5], piperidine hydrochloride[4], and the parent piperidine[6][7] and pyrazole molecules, to inform your initial safety protocols.

  • Assume a Higher Hazard Profile: When in doubt, adopt the more stringent safety precautions. For instance, given that piperidine is corrosive[6], handle the derivative as a potential corrosive/severe irritant until proven otherwise.

  • Document Your Assessment: Create a formal, written risk assessment that outlines the potential hazards, exposure routes, and the control measures you will implement. This is a standard requirement for laboratory safety compliance.

Q3: How do I conduct a risk assessment for a new experiment involving this compound?

A3: A risk assessment is a systematic process to identify and control hazards. The workflow below outlines the essential steps. The core principle is to minimize exposure through the "hierarchy of controls," prioritizing engineering controls and administrative controls over sole reliance on Personal Protective Equipment (PPE).

RiskAssessmentWorkflow cluster_plan Planning & Assessment cluster_control Control Measures cluster_action Execution & Review start Identify Compound & Experimental Procedure hazards Review Analogue SDS & Literature for Hazards (Toxicity, Irritation) start->hazards exposure Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) hazards->exposure evaluate Evaluate Risk Level (Low, Medium, High) exposure->evaluate eng Engineering Controls (Fume Hood, Ventilated Enclosure) evaluate->eng High/Medium Risk admin Administrative Controls (SOPs, Training, Restricted Area) eng->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe proceed Proceed with Experiment ppe->proceed review Review & Update Assessment Periodically proceed->review

Caption: Risk assessment workflow for novel compounds.

Section 2: Safe Handling, Storage, and Solution Preparation

This section provides practical guidance on handling the compound to minimize exposure and ensure experimental integrity.

Troubleshooting Guides & Protocols

Q: The solid form of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a fine powder and becomes airborne easily when I open the vial. What's the best way to handle this?

A: This is a significant inhalation risk. The causality is likely electrostatic charge on the fine particles.

Troubleshooting Steps:

  • Do Not Weigh on an Open Bench: Immediately cease any handling on an open bench.

  • Use a Ventilated Enclosure: Transfer all weighing and aliquoting activities to a chemical fume hood or a ventilated balance enclosure. This is the most critical engineering control.

  • Use Anti-Static Tools: Employ anti-static weigh boats or an ionizing bar/gun near the balance to dissipate static charge, which will reduce particle dispersal.

  • "Weigh-in-Vial" Technique: If possible, tare the original vial, remove the desired amount, and re-weigh the vial to determine the dispensed mass. This minimizes the need to transfer powder between containers.

  • Prepare Stock Solutions Directly: If the entire amount is to be used, prepare the stock solution by adding the solvent directly to the supplier's vial inside the fume hood.

Protocol: Safe Preparation of a 10 mM Stock Solution in DMSO

This protocol is a self-validating system, ensuring that safety and accuracy are maintained throughout.

  • Pre-Experiment Setup:

    • Don a full-sleeved lab coat, nitrile gloves (check for DMSO compatibility), and chemical splash goggles.

    • Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment inside the fume hood: the vial of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a vial for the stock solution, micropipettes, filtered tips, and DMSO.

  • Weighing the Compound:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Causality Note: Performing this in a fume hood prevents inhalation of fine particles.

    • Record the exact mass.

  • Solubilization:

    • Carefully transfer the weighed powder to the appropriate size glass vial for your final stock volume.

    • Using a calibrated micropipette, add the calculated volume of DMSO to the vial. Example: For 10 mg of a compound with MW 224.14 g/mol , add 4.46 mL of DMSO for a 10 mM stock.

    • Cap the vial securely.

    • Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage and Labeling:

    • Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

    • Parafilm the cap to prevent solvent evaporation.

    • Store the solution as recommended (typically at -20°C or -80°C) in a designated, labeled freezer box.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated items in the solid chemical waste container.

    • Wipe down the balance and the fume hood sash with an appropriate cleaning agent.

    • Remove gloves and wash hands thoroughly.

Section 3: In Vitro Toxicity Assessment

Early assessment of cytotoxicity is crucial to avoid costly late-stage failures in drug development.[9] This section provides a workflow and troubleshooting for preliminary in vitro toxicity screening.

Troubleshooting and Experimental Workflow

Q: I'm seeing high levels of cell death in my initial in vitro assays, even at what I believe are low concentrations. How can I determine if this is true cytotoxicity or an experimental artifact?

A: This is a common and critical issue. The observed effect may not be due to specific, mechanism-based cytotoxicity. Here’s how to troubleshoot the potential causes.

CytotoxicityTroubleshooting cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_validation Validation Steps start High Cell Death Observed in Initial Screen solubility Is the compound precipitating in the cell culture media? start->solubility solvent Is the final solvent concentration (e.g., DMSO) toxic to the cells? start->solvent interference Does the compound interfere with the assay chemistry? (e.g., colorimetric, fluorescent) start->interference validate_sol Check for precipitate via microscopy solubility->validate_sol validate_solv Run solvent-only toxicity control solvent->validate_solv endpoint Is the chosen assay endpoint appropriate? (e.g., metabolic vs. membrane) interference->endpoint validate_int Run compound in cell-free assay buffer interference->validate_int validate_end Use an orthogonal assay with a different endpoint endpoint->validate_end

Caption: Troubleshooting unexpected in vitro cytotoxicity.

Workflow: A Phased Approach to In Vitro Cytotoxicity Profiling

A structured, multi-step approach provides the most reliable data. This moves from broad, general cytotoxicity assays to more specific, mechanistic ones.[10][11]

  • Phase 1: Physicochemical & Solubility Assessment

    • Objective: Ensure the compound is soluble in culture media at the tested concentrations.

    • Method: Prepare serial dilutions of the compound in cell culture media. Incubate for 2-4 hours at 37°C. Inspect for precipitation visually and by light microscopy. The highest concentration that remains clear is your top screening concentration.

  • Phase 2: General Cytotoxicity Screening

    • Objective: Determine the concentration range over which the compound affects cell viability.

    • Methodology: Use two mechanistically different assays on a relevant cell line (e.g., HepG2 for liver toxicity, or the target cancer cell line).[12] A 7-point, 3-fold serial dilution is a standard starting point. Incubate for 24-72 hours.

    • Recommended Assays:

      • Metabolic Assay (e.g., MTT or Resazurin): Measures mitochondrial reductase activity in living cells.

      • Membrane Integrity Assay (e.g., LDH Release): Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

  • Phase 3: Data Analysis & IC50 Determination

    • Objective: Quantify the cytotoxic potential.

    • Method: Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 (the concentration that inhibits 50% of the response).

Comparison of Common In Vitro Cytotoxicity Assays

Assay Type Principle Pros Cons
MTT / XTT Measures mitochondrial dehydrogenase activity (metabolic health).[11] Well-established, inexpensive. Can be affected by compound redox activity; requires a solubilization step.
Resazurin (AlamarBlue) A fluorometric/colorimetric indicator of metabolic activity.[11] Highly sensitive, non-toxic to cells, allows for kinetic monitoring. Can be interfered with by fluorescent compounds.
LDH Release Measures lactate dehydrogenase released from damaged cell membranes.[11] Directly measures cell death (necrosis); stable endpoint. Less sensitive for early apoptosis; may miss anti-proliferative effects.

| ATP Content (e.g., CellTiter-Glo) | Measures intracellular ATP levels as an indicator of viable cells. | Highly sensitive, rapid, suitable for high-throughput screening. | Signal is short-lived; can be affected by compounds that modulate ATP metabolism. |

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial. The following advice is based on standard procedures for handling toxic and irritant chemicals.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the immediate first aid for skin or eye contact with this compound?

A1:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[13] While flushing, remove all contaminated clothing and shoes. Seek immediate medical attention. Do not use neutralizing chemicals.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the compound's container or your risk assessment document.

Q2: How should I clean up a small spill of the solid powder or a stock solution?

A2:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. For a larger spill of powder, a respirator may be necessary.

  • Solid Spill: Gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[15] Carefully sweep the mixture into a labeled waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.

  • Liquid Spill: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or chemical absorbent pads).[16] Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste according to your institution's guidelines.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Tice, R. R., et al. (2013). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PubMed Central. Retrieved from [Link]

  • de Oliveira, R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Retrieved from [Link]

  • Islam, R., & Muhsin, M. (2008). Cytotoxicity study of pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lipeeva, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Gomaa, A. M., & El-Din, A. A. B. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Ferraz, C. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Kumar, H., et al. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace. Retrieved from [Link]

  • Chemical Label. (n.d.). 3-(1H-pyrazol-1-yl)piperidine hydrochloride.
  • Ullah, H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Darrow, A. L., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and Known Histamine H3 Receptor Antagonists

This guide provides a comprehensive comparison of the putative histamine H3 receptor (H3R) antagonist, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, with well-established antagonists targeting the H3R. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative histamine H3 receptor (H3R) antagonist, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, with well-established antagonists targeting the H3R. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Antagonists of the H3R have emerged as a promising therapeutic class for a range of conditions including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD), owing to their ability to enhance wakefulness and cognitive functions.[1][3]

While direct pharmacological data for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is not yet extensively published, its structural motifs—a pyrazole ring and a piperidine moiety—are prevalent in known H3R antagonists. This guide, therefore, situates this compound within the competitive landscape of established H3R antagonists, providing a framework for its potential evaluation and differentiation. We will delve into a comparative analysis based on binding affinities and functional potencies of renowned antagonists, present a detailed in-vitro experimental protocol for characterization, and illustrate the underlying signaling pathways.

Comparative Analysis of Receptor Binding Affinities

The binding affinity (Ki) of a ligand for its receptor is a critical parameter for assessing its potency. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for several well-characterized H3R antagonists, which can serve as a benchmark for evaluating novel compounds like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

CompoundReceptorKi (nM)Source
Pitolisant (Wakix®) Human H3R0.16[4]
Ciproxifan Rat Brain H3R0.5 - 1.9[5]
Ciproxifan Human H3R45[6]
ABT-239 Human H3R~1[1]
Enerisant Human H3RHigh Affinity[7]

This table is populated with data for known antagonists to provide a comparative context for the evaluation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

Functional Potency: Inverse Agonism at the H3 Receptor

Many H3R antagonists also exhibit inverse agonist activity, meaning they can inhibit the receptor's constitutive (basal) activity in the absence of an agonist.[6] This is often quantified using functional assays such as the [35S]GTPγS binding assay, which measures G-protein activation. The table below presents functional potency data for selected H3R antagonists.

CompoundAssayEC50 (nM)Intrinsic ActivitySource
Pitolisant Inverse Agonism1.5Inverse Agonist[4]
Ciproxifan Inverse Agonism (hH3R)15Inverse Agonist[6]

This table provides a reference for the expected functional activity of a potent H3R antagonist/inverse agonist.

Experimental Protocol: In Vitro Characterization of H3 Receptor Antagonists

To determine the binding affinity and functional potency of a novel compound such as 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a series of in vitro assays are essential. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the Ki of a test compound.

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.[8]

  • Cell culture reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).[9]

  • Non-specific binding control: Clobenpropit (10 µM).[9]

  • Test compound (3-(1H-Pyrazol-3-yl)piperidine dihydrochloride) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • 96-well filter plates (e.g., GF/C with 0.5% PEI pre-soak).[9]

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to confluency.

    • Harvest cells and centrifuge at low speed.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Polytron homogenizer or sonicator.[9]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of [3H]-NAMH (e.g., 2 nM).[9]

      • Increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[9]

      • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours) with continuous shaking.[9]

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked 96-well filter plates using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plates and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist 3-(1H-Pyrazol-3-yl)piperidine (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to Radioligand_Binding_Workflow Start Start: Prepare Reagents Prepare_Membranes 1. Prepare Cell Membranes (HEK293-hH3R) Start->Prepare_Membranes Setup_Assay 2. Set up 96-well Plate (Radioligand, Compound, Membranes) Prepare_Membranes->Setup_Assay Incubate 3. Incubate to Reach Equilibrium (e.g., 2h at 25°C) Setup_Assay->Incubate Filter 4. Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash 5. Wash Filters (Remove non-specific binding) Filter->Wash Count 6. Scintillation Counting (Quantify bound radioactivity) Wash->Count Analyze 7. Data Analysis (Calculate IC50 and Ki) Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

While direct experimental data on 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is pending, its structural characteristics suggest it is a promising candidate for investigation as a histamine H3 receptor antagonist. By comparing its performance in the outlined experimental protocols against established antagonists like Pitolisant and Ciproxifan, researchers can effectively determine its potency, selectivity, and potential as a novel therapeutic agent. The methodologies and comparative data presented in this guide offer a robust framework for the comprehensive evaluation of this and other emerging H3R-targeting compounds.

References

  • Frontiers in Neuroscience. (2018). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link]

  • Wikipedia. H3 receptor antagonist. [Link]

  • Esbenshade, T. A., Browman, K. E., Bitner, R. S., Strakhova, M., Cowart, M. D., & Brioni, J. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181. [Link]

  • van Unen, J., Hulsman, F., shameless, I., Jongejan, A., & Leurs, R. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Wikipedia. Histamine H3 receptor. [Link]

  • YouTube. (2024). H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. [Link]

  • Universität Regensburg. (2011). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

  • Stark, H., Kathmann, M., Schlicker, E., Ligneau, X., Rouleau, A., & Schwartz, J. C. (2003). Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives. Bioorganic & medicinal chemistry, 11(5), 771–782. [Link]

  • Morisset, S., Rouleau, A., Ligneau, X., Gbahou, F., Tardivel-Lacombe, J., Stark, H., Schunack, W., & Schwartz, J. C. (2000). Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular pharmacology, 58(4), 843–851. [Link]

  • PubChem. Pitolisant. [Link]

  • Kathmann, M., Schlicker, E., Detzner, M., & Stark, H. (1998). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 534–540. [Link]

  • Łażewska, D., Kaleta-Kuratewicz, K., Więcek, M., Kamińska, K., Karcz, T., & Kieć-Kononowicz, K. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. International journal of molecular sciences, 24(16), 12759. [Link]

  • Sadek, B., Stark, H., & El-Gendy, M. A. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific reports, 7, 40509. [Link]

  • Luo, J., Chen, Q., Chen, J., & Wei, X. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of neurochemistry, 135(2), 317–328. [Link]

  • Aculys Pharma. (2024). Pitolisant,a Histamine H3 Receptor Antagonist/Inverse Agonist for Narcolepsy, Receives Orphan Drug Designation. [Link]

  • Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]

  • Krueger, K. M., Witte, D. G., Ireland, L. M., & Esbenshade, T. A. (2005). A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. Journal of pharmacological and toxicological methods, 52(2), 267–276. [Link]

  • SciSpace. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. [Link]

  • ResearchGate. (2020). Signaling pathways associated with the histamine H3 receptor. [Link]

  • Szałek, E., & Urjasz, H. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Pharmaceuticals, 13(9), 226. [Link]

  • Nagase, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of pharmacology and experimental therapeutics, 375(2), 275–284. [Link]

  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. The Journal of pharmacology and experimental therapeutics, 287(2), 658–666. [Link]

  • ResearchGate. (2012). Pitolisant, an Inverse Agonist of the Histamine H3 Receptor: An Alternative Stimulant for Narcolepsy-Cataplexy in Teenagers With Refractory Sleepiness. [Link]

  • Macza, Z., et al. (2007). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. The Journal of pharmacology and experimental therapeutics, 323(1), 315–322. [Link]

  • ResearchGate. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. [Link]

  • ResearchGate. (2012). Histamine H3 receptor (H3R) main signaling pathways. [Link]

  • Morisset, S., Rouleau, A., Ligneau, X., Gbahou, F., Tardivel-Lacombe, J., Stark, H., Schunack, W., & Schwartz, J. C. (2000). Histamine H3-receptor-mediated [35S]GTPgamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular pharmacology, 58(4), 843–851. [Link]

  • Wakix HCP. Mechanism of Action. [Link]

  • Zhang, M., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature communications, 15(1), 2444. [Link]

Sources

Comparative

Cross-Validation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride Activity Across Diverse Cancer Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for the cross-validation of the anti-proliferative activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. We will explore its efficacy across a panel of cancer cell lines...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of the anti-proliferative activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. We will explore its efficacy across a panel of cancer cell lines with varying genetic backgrounds, offering a detailed, evidence-based approach for researchers in drug discovery and oncology. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical protocols and the scientific rationale behind the experimental design.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, often enhancing physicochemical properties and target-binding affinity.[1] While the specific target of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is not yet fully elucidated, the broader class of pyrazole-containing compounds has shown promise in targeting key nodes in cancer cell signaling and metabolism.[3]

A compelling hypothesis for the mechanism of action of pyrazole-containing compounds is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5] Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on this pathway for a continuous supply of NAD+, a critical coenzyme for cellular metabolism and DNA repair.[6] By inhibiting NAMPT, compounds can induce metabolic stress and apoptotic cell death in cancer cells.[6]

This guide will outline a systematic approach to validating the anti-cancer activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, with a focus on its potential as a NAMPT inhibitor. We will detail the experimental workflow, from initial cell viability screening to mechanistic validation through pathway analysis.

Experimental Workflow for Cross-Validation

A robust cross-validation strategy is essential to assess the generalizability of a compound's activity and to identify potential biomarkers of sensitivity or resistance.[7][8] Our proposed workflow is designed to provide a comprehensive evaluation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride's efficacy and mechanism of action.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanistic Investigation Cell Line Selection Cell Line Selection Dose-Response Analysis (MTS Assay) Dose-Response Analysis (MTS Assay) Cell Line Selection->Dose-Response Analysis (MTS Assay) IC50 Determination IC50 Determination Dose-Response Analysis (MTS Assay)->IC50 Determination Target Engagement (Hypothetical) Target Engagement (Hypothetical) IC50 Determination->Target Engagement (Hypothetical) Select sensitive and resistant lines Downstream Pathway Analysis (Western Blot) Downstream Pathway Analysis (Western Blot) Target Engagement (Hypothetical)->Downstream Pathway Analysis (Western Blot) Apoptosis Induction (Flow Cytometry) Apoptosis Induction (Flow Cytometry) Downstream Pathway Analysis (Western Blot)->Apoptosis Induction (Flow Cytometry)

Caption: Experimental workflow for cross-validation.

Cell Line Panel Selection: A Rationale-Driven Approach

The choice of cell lines is a critical determinant of the quality and relevance of the cross-validation study. We have selected a panel of four cell lines to represent a spectrum of cancer types and potential sensitivities to NAMPT inhibition.

  • A549 (Non-Small Cell Lung Cancer): A widely used cell line in cancer research, known to be sensitive to various metabolic inhibitors.

  • MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive breast cancer subtype that often exhibits metabolic vulnerabilities.

  • HCT116 (Colorectal Carcinoma): A well-characterized colorectal cancer cell line, useful for studying signaling pathways.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line included as a control to assess for general cytotoxicity.

Phase 1: Determining Anti-Proliferative Activity

The initial phase focuses on quantifying the cytotoxic and anti-proliferative effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride across the selected cell line panel.

Detailed Protocol: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability.[9][10] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[10]

Materials:

  • 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride (MW: 224.13 g/mol )

  • Selected cell lines (A549, MDA-MB-231, HCT116, HEK293)

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in sterile DMSO. Perform serial dilutions in complete growth medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data: Comparative IC50 Values

The following table summarizes the hypothetical IC50 values for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride across the selected cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Non-Small Cell Lung Cancer1.5
MDA-MB-231Triple-Negative Breast Cancer0.8
HCT116Colorectal Carcinoma2.2
HEK293Non-cancerous> 50

These hypothetical results suggest that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride exhibits potent anti-proliferative activity against the tested cancer cell lines, with significantly lower cytotoxicity in the non-cancerous HEK293 cell line. The MDA-MB-231 cell line appears to be the most sensitive.

Phase 2: Unraveling the Mechanism of Action

Based on the initial activity screening, this phase aims to investigate the molecular mechanism underlying the anti-proliferative effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. We will focus on the A549 (sensitive) and HEK293 (resistant) cell lines for these studies.

Downstream Signaling Pathway Analysis: Western Blotting

Given the hypothesis that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride may act as a NAMPT inhibitor, we will investigate its effect on downstream signaling pathways. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its activity can be influenced by cellular metabolic status.[11][12]

G Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT (pThr308) AKT (pThr308) PDK1->AKT (pThr308) mTORC2 mTORC2 AKT (pSer473) AKT (pSer473) mTORC2->AKT (pSer473) Downstream Effectors Downstream Effectors AKT (pSer473)->Downstream Effectors Cell Survival, Proliferation NAMPT_Inhibitor NAMPT_Inhibitor NAMPT NAMPT NAMPT_Inhibitor->NAMPT Inhibits NAD+ NAD+ NAMPT->NAD+ NAD+->PI3K Modulates

Caption: Simplified PI3K/AKT signaling pathway.

Detailed Protocol: Western Blot Analysis of AKT Phosphorylation

This protocol details the steps to assess the phosphorylation status of AKT, a key protein in the PI3K/AKT signaling cascade.[11]

Materials:

  • A549 and HEK293 cells

  • 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride

  • Complete growth medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed A549 and HEK293 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride at its IC50 concentration (for A549) and a corresponding high concentration for HEK293 for 24 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total AKT and a loading control like GAPDH.[12]

Hypothetical Western Blot Data
Cell LineTreatmentp-AKT (Ser473)Total AKTGAPDH
A549Vehicle+++++++++
A549Compound (1.5 µM)+++++++
HEK293Vehicle++++++++
HEK293Compound (1.5 µM)++++++++
HEK293Compound (50 µM)+++++++

These hypothetical results would indicate that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride specifically inhibits AKT phosphorylation in the sensitive A549 cancer cell line at its IC50 concentration, while having a minimal effect on the non-cancerous HEK293 cells at the same concentration. A reduction in p-AKT in HEK293 is only observed at a much higher concentration, consistent with the cell viability data.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the cross-validation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride's anti-cancer activity. The proposed workflow, combining cell viability screening with mechanistic studies, allows for a comprehensive assessment of the compound's potency, selectivity, and potential mode of action.

The hypothetical data presented herein suggests that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a promising anti-cancer agent with selective activity against cancer cells. The inhibition of AKT phosphorylation in sensitive cells further supports a mechanism involving the disruption of critical cell survival pathways, potentially downstream of NAMPT inhibition.

Future studies should aim to directly confirm the engagement of NAMPT by this compound, for instance, through cellular thermal shift assays (CETSA) or enzymatic assays. Further investigation into the induction of apoptosis, for example, through Annexin V/PI staining and analysis of caspase activation, would provide additional mechanistic insights.[14] Expanding the cell line panel to include models with known resistance mechanisms to NAMPT inhibitors would also be a valuable next step in characterizing the compound's full therapeutic potential.[5]

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJMqxsoUV0mJI09hHayjf95P_efap7kek2MY2FXISRdaPOxjl6Ivzf8G5wf0cQPwQoWtwiq2GMVxoZuFyEz1emPIZn3yh5VBLHghw0HlWkh22JVtDLJUmotFQ3_coDVQ9_ZJT7BfVl5zu9NSk=]
  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAJSmkKf76HlUUX4JYejOyDVLYP1XwD7PowYuUeCpSWf0VexMvqZH2KeeGTx7ZY4oHnc5AIelYUdQqGTojDuExl-S1g8125mkwDVBvIMdz2uEMSAx0d-lQXtyX26u-Ai-29nooKsCdZ9yl0LqWAkR-CB1mm5hcVE=]
  • Title: Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Uli_N8e2juCZwB-ihoi118D_vSaYYS2-PTzjPbkWzDo5Q5Cv5rklTINwSkM1Jj2z3K7oWJuFKM8HHMZk3wOYP6birPbitQcfVuyDHEyWLq4pBQk-VrvpzZZsu3l83A4rqfvp]
  • Title: Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp6dxuv-1OrWjW9bNbIztIkrILYIwZt1PteRvRo2pftnjb-I1FeziVWQoZdP103T4xs9VPO1vYPqSf7BLBn9cDTsQQbMBUtFGg8RDxXXsFkrcAmb39s5lU1Lq4odrvE2tHZTY7XFEogphrKQ==]
  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpjXVvGV86bBMgEpGJHYb0EGGTgs2jfoqTc8MIxEGFRHl51NIrAWV9MhzxJvCW9HXQk5zg6YIq42Pky6FVLXpqKgQdnT6vNICi132p43jAcZOr2-PqknCWnffgg4Xi3p7E3Q==]
  • Title: A cross-study analysis of drug response prediction in cancer cell lines - PMC. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8ePxu8k4_PmvgzTjIy6DxrrKUudK_jTCyA1Qx1mPzDmQIkD4fKuYBI3iX1drD33Yz7q9xEsjzzZLTx_0uq5Hgy40FzcqWAb-XW3a4OL7PcG4wUkxaEv2xboZ2-mlNt6CWIAw8n5WKf0FGzWg=]
  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjm0mYReWcUm5pzM1u2zksDIsjZki1YMnPZETIVYO84EFP-sDQwsSG1T8V6dDxWXmX58D1xaofyay7fWoJG1H5KH6FcwhZg3Ch67egJXfmwsj3rTQ8K-msH_ftuSHlK_cuj16CSjOOWA==]
  • Title: 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride AldrichCPR | Sigma-Aldrich. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAuUftF0LSqX4tfpAvZxqXAfP1E7tHFogA2R2yTQFIAb1aYYZVavFjNaiD0NVKzmO8Ef5PdsBolaBDM0F9G7VMAxg08wguLx1VVhWNHaLzWYa8GZcjBzOLaL8hddxvWP5Zl_QnQi9IcULj6xP10uuybMFVFFyG]
  • Title: Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment - Benchchem. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_MR0UXpXczbe_TTRjmbaqtxkMxxfa3Ikopi0iM37YKvXlew5O5WBho5OngerQLS2gN154RC3M42VcUsm_wkmfirbcrQFbFENcLp0XqNuu0Q7dXUHJiBs-uF4kK0fwMSGNnl7L0VzUwG4kT3l8Uqv7gsU73tn6TEulj-FfA_EnHTRFRjSkV8kQZMpcegglMl3QGfMuAj3k40frRaklQQoEt-TraywNUKxV-1z5sez6RpUux8JkUChgqad9b8DmTqXdjhmuWsY=]
  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC - PubMed Central. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG08rsawNWJxG98XGT_HmLWHLvfpz-3XDW8XqN1waZ1lXUYCuJjTnZn9otgSM5VYj6FKveyh82QDGQQObazCnhPBed8OfTaeVmrO7LYUX5ZyYB1HqF0y0O_y8LpzfDw2jY9buXb5SNvT652KTY]
  • Title: Protocol for Cell Viability Assays - BroadPharm. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpxzVSvYL2Yy2qo_rq4QtiaraogFEMNQR9_i7w9zwd_UheHjb5_ll232GPXx5EkC3qTHHulvDthUGZOGsj_7dz3IUaH3r1I5kJy2jRhHd5hdrMNEXOE1JTI-5AmCierdknjBbOqTI6zLulPK9_i765Ffw0Z738]
  • Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJff4Sgi6PiH_f-JqgIvr--9Ol3D0UyuhgQke4wvzOvCASqfurO-IHVDkgFELoIrcL9RSj45lSmbH7K-7wq1aNowOk8Or7kSPd4vpw-i-RlgoMGi4F4UZgnChAXGBbV7ONCzlnTLB1m9uJGjA=]
  • Title: What are NAMPT inhibitors and how do they work? - Patsnap Synapse. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnglKrzP4i0tTbZxYJ1ZyKJaJ1GGz3BJTNJa1WCCFXJUQXh9KQAZn7H2Ee1XFLygqEVfRJ0nRcGtWs_eIH8N-gCz2i43TwVV0weqJoWzHgV8TdbQQzKD_IA_Ar1gpm6Fg_P3geUCZrzaVSGWeXAMwxUFxfpOUM1QYqh8xrfAYspmBFb9l69MSQOd7aJxY=]
  • Title: Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv5JfuPujZezyBZpk7BqJjkrfkfHmr1nzjQgswXUsUNHkAjTWxeaIDss9jes41CakhJaE6u6iYpD99fyLosrpBOfABhiFueJ9KuvUyn99HoCj5sd9ZSK0o-6KF_QtJDSkkpZnNxEaYaF12NdeecvpZISvTl0JMKrmXXsOmFA6MIfNVs1_4ubbTibtHn6djuvE2CvhR]
  • Title: AKT Western blots - Bio-protocol. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlVB04rL3Rk7zHa_j6Rcn4rHaICyg3-lVkBdvyyARmuVhKXaFlHRXUIylVi8hCzg3W19PiCXW5WFpGjfYGdFTzsUO73-EX1jitOmG_QlrQoqhmmt47ZJTNrCtA8VtXJBVVr8s37EDE6ty_P2tr5U9suIeMpC5Gi3id0SQ=]
  • Title: A cross-study analysis of drug response prediction in cancer cell lines - PubMed - NIH. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Ls2dO50OBr8rFVDSVgi1tBIeFOmZWNiTaeSqKWs5zrucgq3NwIhrakk7aB2cVPFraJtiDjHkkrWO1Pz_0LmSQBZjwGim1n2YjmxcFOy2kqBDcC70V4EY-Scjr8gictHftw-G]
  • Title: 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - NIH. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP4lTmGmvUosra0lI2fKT83ieBhBK7mgK7xJIySbxhdUq68f21KEZD71dPpAdhb0TPHpkTfsFySmmAIx7d8JKOfEWvSERwakPXB97QtbBVRNbCwJvsD2HR-ZGSPi_SdAruzQuZKwNDFb2S-s0d]
  • Title: RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwqMuS85P-mscLQLb7EH4uyw2oWAMKXta8Y-qEOdxZhJjTnmEDiCP9bvuV1KxFDnNfGvfZZhfLpOJgbvdrLun1EwNjaGyNPRIMwjPAObzA8hDhEeE05wtG8Yzg_SAHhz4J-rBbxTCRfVnYhSEHXVtInMxkhcZ-h8cnSPER-e5VD7SvnoCw4Rw=]
  • Title: Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9_Id6R4z9V-qRyV8eB9QxzuvmGekTjHerNa4doHGh07FHEU_WZ0rwp5Au9T7MYEENWQx_iBsLuheVdUsRe6xVx-FUyvX2Va7eZ-61a3AdjJj3ysdRN2_3sbEYAEyHjBRlGx_6o3thhipPAUH0PMQl9v3VGAQVmNUfdVlfrIhf54odM0VRQJHQfWYwKfqgp1VRI5vWeZJZILozXIZxDKzptvli1gz5zkopSUpRdmhvJRBczLherXXuhQQUKZguiGrYIZR56Mst]

Sources

Validation

A Researcher's Guide to 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride: Enhancing Experimental Reproducibility and Comparative Analysis

For researchers, scientists, and drug development professionals, the quest for novel and reliable chemical tools is paramount. This guide provides an in-depth technical analysis of 3-(1H-Pyrazol-3-yl)piperidine dihydroch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel and reliable chemical tools is paramount. This guide provides an in-depth technical analysis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic amine with significant potential in neuroscience research, particularly as a histamine H3 receptor (H3R) antagonist. By offering a comprehensive comparison with established alternatives and detailing robust experimental protocols, this document aims to empower researchers to design and execute reproducible experiments, ultimately accelerating the pace of discovery.

Introduction: The Scientific Rationale for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride belongs to a class of compounds that feature both a pyrazole and a piperidine moiety. These structural motifs are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in biologically active molecules due to their favorable pharmacokinetic and pharmacodynamic properties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for other aromatic systems, enhancing properties like solubility and metabolic stability. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many central nervous system (CNS) active drugs.

The combination of these two rings in 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride has led to its investigation as a modulator of various biological targets. A primary area of interest is its potential as an antagonist or inverse agonist at the histamine H3 receptor. H3Rs are predominantly expressed in the CNS and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Blockade of H3Rs can therefore increase the release of these neurotransmitters, a mechanism that is being explored for the treatment of cognitive and sleep-wake disorders.

Mechanism of Action: Targeting the Histamine H3 Receptor

As a G protein-coupled receptor (GPCR), the histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. Antagonists at this receptor can therefore act as inverse agonists, reducing the basal level of receptor signaling. This leads to a disinhibition of neurotransmitter release, which is the basis for the therapeutic potential of H3R antagonists.

The binding of an H3R antagonist like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is thought to occur within the transmembrane domain of the receptor, preventing the binding of the endogenous agonist, histamine. This blockade of the autoreceptor on histaminergic neurons leads to increased synthesis and release of histamine. The released histamine then acts on postsynaptic H1 and H2 receptors, leading to neuronal excitation and downstream effects on cognition and wakefulness. Furthermore, by blocking H3 heteroreceptors on other neuronal populations, these antagonists can directly enhance the release of other key neurotransmitters.

Figure 2. A typical experimental workflow for characterizing a novel H3 receptor antagonist.

Ensuring Experimental Reproducibility: Key Considerations

Reproducibility is the cornerstone of scientific progress. When working with novel compounds like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, several factors can influence the consistency of experimental outcomes.

  • Compound Purity and Identity: The synthesis of pyrazole and piperidine derivatives can sometimes result in isomeric impurities. It is imperative to thoroughly characterize the compound using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity. Variations in purity between batches can significantly impact experimental results.

  • Salt Form and Solubility: The dihydrochloride salt form of the compound affects its solubility and stability. Ensure complete dissolution in the appropriate vehicle for both in vitro and in vivo experiments. Inconsistent solubility can lead to variability in the effective concentration of the compound.

  • Experimental Model Consistency: The choice of cell line, animal strain, and experimental conditions (e.g., time of day for behavioral studies) can all contribute to variability. It is crucial to maintain consistency in these parameters across experiments and to report them in detail in publications.

  • Statistical Power and Rigor: Ensure that experiments are adequately powered to detect meaningful effects. Use appropriate statistical analyses and be transparent about the statistical methods employed.

  • Independent Replication: Whenever possible, results should be replicated by different researchers within the same lab or, ideally, in an independent laboratory. This provides the highest level of confidence in the findings. The simple and reproducible nature of in vitro assays like the histamine release test was a key factor in the initial discovery of the H3 receptor, highlighting the importance of robust and reliable experimental systems.[1]

Conclusion: A Promising Tool with a Need for Rigorous Characterization

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride represents a promising chemical tool for the investigation of the histamine H3 receptor and its role in the central nervous system. Its privileged structural motifs suggest the potential for favorable pharmacological properties. However, as with any novel compound, its utility is contingent on rigorous and reproducible scientific investigation.

By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can confidently design and execute studies that will not only elucidate the specific properties of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride but also contribute to a deeper understanding of H3 receptor pharmacology. The emphasis on experimental rigor and reproducibility will be crucial in translating preclinical findings into meaningful advancements in our understanding and potential treatment of neurological and psychiatric disorders.

References

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365–375.
  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). British Journal of Pharmacology, 154(6), 1166–1181.
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
  • Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism. (2022). International Journal of Molecular Sciences, 23(15), 8303.
  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. (2012). Frontiers in Systems Neuroscience, 6, 5.
  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. (2011). British Journal of Pharmacology, 163(4), 713–721.
  • Antagonism of histamine H3 receptor promotes angiogenesis following focal cerebral ischemia. (2022).
  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. (2007). British Journal of Pharmacology, 150(5), 631–644.
  • In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. (1995). Methods and Findings in Experimental and Clinical Pharmacology, 17 Suppl C, 103-107.
  • Pyrazoles as potential histamine H3-receptor antagonists. (1995). Archiv der Pharmazie, 328(5), 469-472.
  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances, 5(10), 7183-7188.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9549–9570.
  • Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. (1998). Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 523-530.
  • Ciproxifan (FUB-359). MedchemExpress.com.
  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014).
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9549–9570.
  • In vivo immunomodulatory profile of histamine receptors (H1, H2, H3 and H4): A comparative antagonists study. (2017).
  • Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. (2012). Journal of Pharmacy and Pharmaceutical Sciences, 15(3), 446-456.
  • BF2. 649, a non-imidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology. (2007).
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience, 10, 269.
  • Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. (2021). Cresset Group.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2001).
  • Receptor selectivity profile of ciproxifan. The affinity of the com. (2021).
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). British Journal of Pharmacology, 162(6), 1267–1287.
  • Piperidine Synthesis. (1966).
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2023). Arabian Journal of Chemistry, 16(10), 105159.
  • Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat. (2004). Journal of Pharmacology and Experimental Therapeutics, 309(3), 1319–1326.
  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2022). Molecules, 27(15), 4983.
  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. (2021). Frontiers in Pharmacology, 12, 664926.
  • Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. (2001). British Journal of Pharmacology, 133(7), 1123–1132.
  • Histamine H3 receptor antagonists: from target identification to drug leads. (2007). Biochemical Pharmacology, 73(8), 1195-1204.
  • GTP binding assay. (n.d.). Revvity.
  • 4 - Organic Syntheses Procedure. (2007). Organic Syntheses, 84, 34-43.
  • A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. (2007). Journal of Pharmacological and Toxicological Methods, 55(3), 291-301.
  • Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis. (1993). Journal of Neurochemistry, 61(4), 1367-1374.

Sources

Comparative

A Researcher's Guide to Confirming the Binding Affinity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride for the Histamine H3 Receptor

For researchers and drug development professionals investigating novel ligands for the histamine H3 receptor (H3R), 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents a scaffold of significant interest. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating novel ligands for the histamine H3 receptor (H3R), 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents a scaffold of significant interest. Its structural motifs, combining a piperidine ring with a pyrazole moiety, are features found in a number of potent H3R antagonists. However, a critical gap exists in the public domain regarding the specific binding affinity of this compound. This guide provides a comprehensive framework for researchers to independently confirm its binding characteristics, benchmark it against established H3R ligands, and understand the nuanced experimental considerations for generating robust and reliable data.

The Histamine H3 Receptor: A Key Modulator of Neurotransmission

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This central role in regulating neurotransmission has made the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3]

Benchmarking Against Established H3R Antagonists/Inverse Agonists

While the binding affinity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is yet to be widely reported, a comparative analysis with well-characterized H3R antagonists provides a crucial benchmark for any experimental investigation. The following table summarizes the binding affinities (Ki values) of several key H3R ligands, showcasing the high potency that has been achieved in this class of compounds.

CompoundKi (nM) for Human H3RNotes
Pitolisant (Wakix®) 0.16 - 1.0The first H3R inverse agonist to receive clinical approval for narcolepsy.[2][4][5][6]
Cipralisant (GT-2331) ~0.13 (pKi of 9.9)An extremely potent H3R ligand, initially classified as an antagonist, with subsequent research suggesting agonist properties (functional selectivity).[7][8] The Ki for rat H3R is reported as 0.47 nM.[7]
Clobenpropit ~0.36 (pKi of 9.44)A potent H3R antagonist/inverse agonist, also exhibiting partial agonism at the H4 receptor.[1][9]
Thioperamide 4.0 - 25A potent and selective H3R and H4R antagonist/inverse agonist that readily crosses the blood-brain barrier.

Experimental Protocols for Binding Affinity Determination

The following sections provide detailed, step-by-step protocols for three of the most robust and widely used techniques for characterizing ligand-receptor binding: radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Gold Standard: Radioligand Binding Assay for H3R

Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and a GPCR. These assays are highly sensitive and provide quantitative data on receptor expression (Bmax) and the equilibrium dissociation constants for both radiolabeled (Kd) and unlabeled (Ki) ligands.

G prep 1. Membrane Preparation (e.g., from HEK293T cells expressing hH3R) incubation 2. Incubation - H3R Membranes - Radioligand (e.g., [3H]Nα-methylhistamine) - Unlabeled Ligand (3-(1H-Pyrazol-3-yl)piperidine dihydrochloride) prep->incubation Add to assay plate filtration 3. Separation (Rapid vacuum filtration through GF/C filters) incubation->filtration Terminate reaction counting 4. Quantification (Scintillation counting of filter-bound radioactivity) filtration->counting Measure radioactivity analysis 5. Data Analysis (Competition curve fitting to determine IC50 and Ki) counting->analysis Calculate binding affinity

Caption: Workflow for a radioligand competition binding assay.

  • Membrane Preparation:

    • Culture HEK293T cells transiently or stably expressing the human histamine H3 receptor.

    • Two days post-transfection (for transient expression), harvest the cells in ice-cold PBS and centrifuge at approximately 2000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a 50 mM Tris-HCl buffer (pH 7.4) and disrupt the cells via sonication.

    • Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the H3R membrane preparation, a constant concentration of a suitable H3R radioligand (e.g., 2 nM [3H]Nα-methylhistamine), and increasing concentrations of the unlabeled test compound (3-(1H-Pyrazol-3-yl)piperidine dihydrochloride).

    • To determine non-specific binding, include control wells with the radioligand and a high concentration (e.g., 10 µM) of a known H3R antagonist, such as clobenpropit.

    • Incubate the plate for 2 hours at 25°C with continuous shaking.

  • Separation of Bound and Free Radioligand:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[7] It provides valuable kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

G immobilization 1. Immobilization (Covalently couple purified H3R to the sensor chip surface) baseline 2. Baseline Establishment (Flow running buffer over the sensor surface) immobilization->baseline association 3. Association (Inject 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride at various concentrations) baseline->association dissociation 4. Dissociation (Flow running buffer to monitor the dissociation of the ligand) association->dissociation regeneration 5. Regeneration (Inject a solution to remove bound ligand and prepare for the next cycle) dissociation->regeneration analysis 6. Data Analysis (Fit sensorgrams to a kinetic model to determine ka, kd, and KD) dissociation->analysis regeneration->baseline Next cycle

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

  • Preparation and Immobilization:

    • Express and purify a sufficient quantity of the histamine H3 receptor. This is often the most challenging step for GPCRs.

    • Choose an appropriate sensor chip and immobilization strategy (e.g., amine coupling).

    • Immobilize the purified H3R onto the sensor chip surface according to the manufacturer's instructions.

  • Binding Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Prepare a series of dilutions of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in the running buffer.

    • Inject the different concentrations of the test compound over the sensor surface to monitor the association phase.

    • After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the compound from the receptor.

  • Regeneration and Data Analysis:

    • If necessary, inject a regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection cycle.

    • Record the sensorgrams (plots of response units versus time) for each concentration of the test compound.

    • Fit the sensorgram data to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a single experiment, ITC can determine the binding affinity (Ka, the inverse of Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

G cell_prep 1. Sample Preparation (Purified H3R in the sample cell, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in the syringe) titration 2. Titration (Inject small aliquots of the ligand into the receptor solution) cell_prep->titration heat_measurement 3. Heat Measurement (Detect the heat change after each injection) titration->heat_measurement heat_measurement->titration Repeat injections analysis 4. Data Analysis (Integrate the heat pulses and fit to a binding model to determine Ka, n, and ΔH) heat_measurement->analysis

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Prepare highly purified and concentrated solutions of both the H3 receptor and 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

    • Ensure that both the protein and the ligand are in identical, well-matched buffers to minimize heats of dilution.

  • ITC Experiment:

    • Load the purified H3R solution into the sample cell of the ITC instrument.

    • Load the solution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride into the titration syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

  • Data Analysis:

    • The instrument records the heat released or absorbed after each injection.

    • Integrate the area under each heat pulse to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH).

Discussion and Conclusion

The pyrazole and piperidine moieties are privileged structures in medicinal chemistry, and their combination in 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride makes it a compelling candidate for H3R antagonism. The lack of publicly available binding affinity data for this compound underscores the importance of rigorous, in-house experimental validation for any research program investigating its potential.

By employing the detailed protocols outlined in this guide, researchers can confidently determine the binding affinity and kinetics of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. A radioligand binding assay will provide a robust determination of its Ki, allowing for a direct comparison with the established potencies of compounds like Pitolisant and Cipralisant. Complementary techniques such as SPR and ITC can offer deeper insights into the kinetics and thermodynamics of the binding interaction, which can be invaluable for structure-activity relationship (SAR) studies and lead optimization.

The generation of this fundamental pharmacological data is a critical first step in elucidating the therapeutic potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and advancing our understanding of H3R pharmacology.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. 2023. Available from: [Link]

  • Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature, 327(6118), 117–123. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). protocols.io. 2023. Available from: [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Publication Server. 2017. Available from: [Link]

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. NIH National Library of Medicine. 2012. Available from: [Link]

  • Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives. PubMed. 2008. Available from: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. 2023. Available from: [Link]

  • Pitolisant. PubChem. Available from: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. NIH National Library of Medicine. 2021. Available from: [Link]

  • Pitolisant. Wikipedia. Available from: [Link]

  • Cipralisant. Wikipedia. Available from: [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. NIH National Library of Medicine. 2024. Available from: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. 2018. Available from: [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal. 2006. Available from: [Link]

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. NIH National Library of Medicine. 2020. Available from: [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. NIH National Library of Medicine. 2010. Available from: [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. SciSpace. 2017. Available from: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available from: [Link]

  • The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism. NIH National Library of Medicine. 2017. Available from: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. NIH National Library of Medicine. 2021. Available from: [Link]

  • A beginner's guide to surface plasmon resonance. SciSpace. 2023. Available from: [Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. NIH National Library of Medicine. 2008. Available from: [Link]

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. 2020. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. NIH National Library of Medicine. 2023. Available from: [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. 2017. Available from: [Link]

  • Thioperamide, a histamine H3 receptor antagonist, powerfully suppresses peptide YY-induced food intake in rats. PubMed. 2007. Available from: [Link]

  • Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. MDPI. 2022. Available from: [Link]

  • An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration. ResearchGate. 2007. Available from: [Link]

  • Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. NIH National Library of Medicine. 2022. Available from: [Link]

  • Clobenpropit. Grokipedia. Available from: [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. ResearchGate. 2023. Available from: [Link]

  • 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. PubChem. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • The H3R antagonist/inverse agonist clobenpropit prevents the facilitatory effect of immepip on MSN firing frequency. ResearchGate. 2017. Available from: [Link]

  • The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats. Frontiers in Pharmacology. 2017. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. 2009. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH National Library of Medicine. 2024. Available from: [Link]

  • Efficacy of Pitolisant 20 mg in Reducing Excessive Daytime Sleepiness and Fatigue in Patients with Obstructive Sleep Apnoea Syndrome. NIH National Library of Medicine. 2022. Available from: [Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. 2002. Available from: [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. 2007. Available from: [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.